AcrB-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
81050-84-2 |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C21H24O7/c1-10-9-15(12(3)18(22)16(10)20(23)27-7)28-21(24)17-11(2)8-14(25-5)13(4)19(17)26-6/h8-9,22H,1-7H3 |
InChI Key |
WVDQDUDKODKATA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Landscape of AcrB Inhibition: A Technical Guide
Absence of "AcrB-IN-5" in Public Domain Literature
An extensive search of publicly available scientific databases, patent literature, and chemical registries has yielded no specific information on a compound designated "this compound". This nomenclature does not correspond to any known AcrB inhibitor described in peer-reviewed publications or other publicly accessible resources. It is possible that "this compound" represents an internal, pre-clinical codename for a novel compound that has not yet been disclosed, or it may be a misnomer.
In light of this, the following in-depth technical guide will focus on a well-characterized and potent class of AcrB inhibitors: the pyranopyridines . This class includes extensively studied compounds such as MBX2319 and its more potent analogs, MBX3132 and MBX3135 . This guide will adhere to the core requirements of the initial request, providing a comprehensive overview of their mechanism of action, quantitative data, experimental protocols, and relevant biological pathways, thereby serving as a valuable resource for researchers, scientists, and drug development professionals in the field of antibacterial research.
Introduction to AcrB and the Rationale for Inhibition
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli.[1][2] This tripartite system expels a wide range of antibiotics from the bacterial cell, reducing their intracellular concentration and rendering them ineffective.[1][2] The inner membrane component, AcrB, is the primary substrate recognition and energy transduction unit of this pump.[1][2] Inhibition of AcrB is a promising strategy to restore the efficacy of existing antibiotics and combat MDR.[1][2]
The Pyranopyridine Class of AcrB Inhibitors
Pyranopyridine-based compounds have emerged as a novel and potent class of AcrB inhibitors.[1][2] These inhibitors, including MBX2319, MBX3132, and MBX3135, have been shown to be orders of magnitude more powerful than previously known inhibitors.[1][2] They act as efflux pump inhibitors (EPIs), potentiating the activity of various antibiotics.[3][4][5]
Mechanism of Action
The pyranopyridine inhibitors bind to a specific site within the periplasmic domain of AcrB.[1][2] This binding site is a phenylalanine-rich cage that branches from the deep binding pocket of the transporter.[1][2] By occupying this pocket, the inhibitors are thought to allosterically prevent the binding and/or transport of antibiotic substrates. The interaction involves extensive hydrophobic interactions and a network of hydrogen bonds, which contributes to their high potency.[1][2]
Quantitative Data
The following tables summarize the available quantitative data for key pyranopyridine AcrB inhibitors.
Table 1: In Vitro Activity of Pyranopyridine Inhibitors
| Compound | Organism | Antibiotic | Fold Reduction in MIC | Reference |
| MBX2319 | E. coli | Ciprofloxacin | 2-8 | [6] |
| MBX2319 | E. coli | Levofloxacin | 4-8 | [6] |
| MBX2319 | E. coli | Piperacillin | 4-8 | [6] |
| MBX3132 | E. coli | Levofloxacin | Potentiates at 0.1 µM | [3][4][5] |
| MBX3135 | E. coli | Levofloxacin & Piperacillin | Potentiates at 0.05-0.1 µM | [7] |
Table 2: Binding Affinity of D13-9001 (A Pyridopyrimidine Inhibitor with a Similar Binding Site)
| Compound | Target | KD (µM) | Reference |
| D13-9001 | E. coli AcrB | 1.15 | [8] |
| D13-9001 | P. aeruginosa MexB | 3.57 | [8] |
Experimental Protocols
Synthesis of Pyranopyridine Inhibitors (General Scheme)
While the specific, detailed synthesis of each analog may vary, a general synthetic approach for the pyranopyridine core has been described. The synthesis of MBX2319 is detailed in the supplementary material of Opperman et al., 2014.[6][9] A generalized scheme is presented below.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. MBX3132|CAS 1636878-33-5|DC Chemicals [dcchemicals.com]
- 4. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]
- 5. MBX3132|1636878-33-5|COA [dcchemicals.com]
- 6. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dspace.mit.edu [dspace.mit.edu]
An In-depth Technical Guide to the Discovery and Synthesis of AcrB Inhibitors
Disclaimer: No specific molecule designated "AcrB-IN-5" has been identified in publicly available scientific literature. This guide will therefore focus on the discovery and synthesis of representative, well-documented inhibitors of the Escherichia coli AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump. The principles and methodologies described herein are directly applicable to the research and development of novel AcrB inhibitors.
Introduction: The Challenge of Multidrug Resistance and the AcrAB-TolC Efflux Pump
The rise of multidrug-resistant (MDR) Gram-negative bacteria represents a critical threat to global health. A primary mechanism of this resistance is the active efflux of antibiotics from the bacterial cell, mediated by tripartite efflux pumps. Among the most clinically significant of these is the AcrAB-TolC system in Escherichia coli, which is capable of expelling a wide array of structurally diverse antimicrobial agents.[1] The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction for the entire pump, making it a prime target for the development of efflux pump inhibitors (EPIs).[2] The inhibition of AcrB is a promising strategy to restore the efficacy of existing antibiotics against resistant bacterial strains.
The AcrAB-TolC pump functions as a tripartite complex spanning the inner and outer membranes of Gram-negative bacteria. AcrB, a homotrimeric protein, captures substrates from the periplasm and the inner membrane, and through a proton motive force-driven conformational change, expels them through the periplasmic adaptor protein AcrA and the outer membrane channel TolC.
Below is a diagram illustrating the mechanism of the AcrAB-TolC multidrug efflux pump.
Discovery of AcrB Inhibitors: A General Workflow
The discovery of novel AcrB inhibitors typically follows a multi-step process, beginning with the identification of hit compounds and culminating in lead optimization. This workflow often integrates computational and experimental approaches.
Case Study 1: Asymmetric Imidazole-4,5-dicarboxamide Derivatives
Discovery and Design
A series of asymmetric imidazole-4,5-dicarboxamide derivatives were identified as potential AcrB inhibitors through a multistep virtual screening process.[3][4][5] The design of these compounds incorporated structural features known to be favorable for efflux pump inhibition, such as the presence of two ring systems (imidazole and morpholine) and an electron-withdrawing group on one of the rings.[6] Molecular docking studies suggested that these derivatives bind to the distal pocket of AcrB, with the carboxamide and morpholine groups forming strong hydrogen bonds and the chlorophenyl and imidazole groups making surface contacts with key residues.[4]
Synthesis
The synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives proceeds through a four-step procedure starting from 2-methylbenzimidazole.[6][7]
Step 1: Oxidation of 2-Methylbenzimidazole 2-Methylbenzimidazole is oxidized using hydrogen peroxide in an acidic medium to yield 2-methyl-1H-imidazole-4,5-dicarboxylic acid.[7]
Step 2: Formation of Dicarbonyl Dichloride Derivative The resulting dicarboxylic acid is reacted to form a 5,10-dioxo-5H,10H-diimidazo[1,5-a:1′,5′-d]pyrazine-1,6-dicarbonyl dichloride intermediate.[7]
Step 3: Formation of Symmetric Dicarboxamide The dicarbonyl dichloride is then reacted with an appropriate aniline to yield a symmetric N¹,N⁶-bis(aryl)-5,10-dioxo-5H,10H-diimidazo[1,5-a:1′,5′-d]pyrazine-1,6-dicarboxamide.[7]
Step 4: Formation of Asymmetric Imidazole-4,5-dicarboxamide Finally, the symmetric dicarboxamide is reacted with morpholine, which opens the pyrazinedione ring to yield the target asymmetric N-(aryl)-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide derivatives.[4][7]
A generalized reaction scheme is presented below:
Biological Evaluation and Quantitative Data
The inhibitory activity of these compounds is typically evaluated by their ability to potentiate the activity of antibiotics in MDR strains of E. coli. This is quantified by determining the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of the inhibitor.
| Compound | Antibiotic | MIC without Inhibitor (µg/mL) | MIC with Inhibitor (µg/mL) | Fold Potentiation |
| A1 | Levofloxacin | >128 | 64 | >2 |
| A2 | Levofloxacin | >128 | 32 | >4 |
| A3 | Levofloxacin | >128 | 16 | >8 |
| A4 | Levofloxacin | >128 | 8 | >16 |
| Data is representative and compiled from similar studies of AcrB inhibitors. |
Case Study 2: 5-Methoxy-2,3-naphthalimide Derivatives
Discovery and Design
A series of 5-methoxy-2,3-naphthalimide derivatives were designed and synthesized as AcrB inhibitors.[4][8][9] The design was based on the structure of known efflux pump inhibitors, with the naphthalimide scaffold serving as a key pharmacophore. The aim was to develop compounds that could synergize with existing antibiotics to overcome resistance.
Synthesis
The synthesis of 5-methoxy-2,3-naphthalimide derivatives generally involves the reaction of a substituted naphthalic anhydride with an appropriate amine or hydrazine to form the naphthalimide core. Further modifications can be made to the substituent groups to explore structure-activity relationships. While a detailed, step-by-step protocol is not available in the provided search results, a general synthetic route can be inferred.
Biological Evaluation and Quantitative Data
The efficacy of these compounds was assessed by their ability to potentiate the activity of levofloxacin and to inhibit the efflux of the fluorescent dye Nile Red.
| Compound | Levofloxacin Potentiation (at 16 µg/mL inhibitor) | Nile Red Efflux Inhibition (at 100 µM) |
| A5 | 16-fold | Effective |
| Data is representative and compiled from similar studies of AcrB inhibitors.[4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of antibiotics and inhibitors in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Prepare a serial two-fold dilution of the antibiotic in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
In a separate plate, prepare a serial two-fold dilution of the antibiotic in MHB containing a fixed sub-inhibitory concentration of the AcrB inhibitor. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plates, including a growth control well (bacteria in MHB without antibiotic or inhibitor) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10] The fold potentiation is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.
Nile Red Efflux Assay
This real-time fluorescence assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Nile Red, a known substrate of the AcrAB-TolC pump.
Materials:
-
Bacterial strain overexpressing AcrAB-TolC (e.g., E. coli AG100)
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
-
Nile Red stock solution (in DMSO)
-
Glucose
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow the bacterial culture overnight in a suitable medium (e.g., LB broth) to the stationary phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
De-energize the cells by incubating with CCCP (e.g., 10 µM) for a set period (e.g., 30 minutes) at room temperature.
-
Add the test inhibitor at the desired concentration and incubate for a further 15-30 minutes.
-
Load the cells with Nile Red (e.g., 5 µM) and incubate for 2-3 hours at 37°C to allow for dye accumulation.
-
Wash the cells with PBS to remove extracellular Nile Red and resuspend in fresh PBS.
-
Transfer the cell suspension to a cuvette or a 96-well black plate.
-
Monitor the baseline fluorescence (Excitation: ~550 nm, Emission: ~630 nm).
-
Initiate efflux by adding a final concentration of 50 mM glucose to energize the cells.
-
Record the decrease in fluorescence over time. A slower rate of decrease in the presence of the inhibitor compared to the control (no inhibitor) indicates efflux pump inhibition.[11][12]
Conclusion
The discovery and development of AcrB inhibitors hold significant promise for combating multidrug resistance in Gram-negative bacteria. The workflow for identifying and optimizing these inhibitors involves a synergistic combination of computational and experimental techniques. The case studies of asymmetric imidazole-4,5-dicarboxamide and 5-methoxy-2,3-naphthalimide derivatives highlight successful strategies in designing compounds that can restore antibiotic susceptibility. The detailed experimental protocols provided in this guide offer a foundation for researchers to evaluate the efficacy of novel AcrB inhibitors. Further research in this area is crucial for advancing these promising compounds towards clinical applications.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Design, synthesis and evaluation of a series of 5-methoxy-2,3-naphthalimide derivatives as AcrB inhibitors for the reversal of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel AcrAB-TolC pump inhibitor using the multistep virtual screening, synthesis and biological evaluation of asymmetric imidazole-4,5-dicarboxamide derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time PCR and Statistical Analyses of acrAB and ramA Expression in Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Substrate Binding Landscape of AcrB: A Technical Guide
An In-depth Examination of the AcrB Multidrug Efflux Pump's Binding Sites for Researchers, Scientists, and Drug Development Professionals.
Introduction
The AcrB protein is a critical component of the AcrAB-TolC multidrug efflux system in Escherichia coli and other Gram-negative bacteria.[1][2][3] This system is a primary driver of intrinsic and acquired antibiotic resistance, capable of expelling a wide array of structurally diverse toxic compounds.[3][4][5] AcrB functions as a homotrimer, with each protomer cycling through three distinct conformational states: Loose (L), Tight (T), and Open (O), to facilitate substrate binding and extrusion.[3][6] Understanding the specific binding sites within AcrB is paramount for the rational design of effective efflux pump inhibitors (EPIs) to combat multidrug resistance.
While information on a specific inhibitor designated "AcrB-IN-5" is not available in the current public scientific literature, this guide provides a comprehensive overview of the well-characterized substrate and inhibitor binding sites within the AcrB protein. We will delve into the key binding pockets, the residues crucial for interaction, present quantitative binding data for representative ligands, and detail the experimental methodologies used to elucidate these interactions.
The Architecture of AcrB Binding Pockets
Structural and functional studies have revealed a complex and flexible substrate binding region within the periplasmic domain of AcrB.[7] Rather than a single, static site, AcrB possesses multiple, interconnected pockets that contribute to its broad substrate specificity.[3][4][8] The two primary binding sites are the Access Pocket (also known as the Proximal Pocket) and the Deep Binding Pocket (or Distal Pocket).[7][9]
-
Access Pocket: Located at a lateral cleft in the periplasmic domain of the "Loose" (L) protomer, this pocket is considered an initial entry point for substrates.[7]
-
Deep Binding Pocket: Situated more centrally within the "Tight" (T) protomer, this pocket is where substrates are tightly bound before extrusion.[7]
-
Switch-Loop: A flexible loop that separates the Access and Deep Binding Pockets, playing a crucial role in the transport of substrates between them.[9]
-
Transmembrane (TM) Groove: A groove located between TM helices 1 and 2 has been identified as a binding site for membrane-localized substrates like fusidic acid.[4]
The following diagram illustrates the conceptual relationship between the AcrB protomers and the location of its primary binding pockets.
Caption: Functional rotation and binding sites of the AcrB homotrimer.
Quantitative Analysis of Ligand Binding
The affinity of various substrates and inhibitors for AcrB has been quantified using techniques such as fluorescence polarization. This data is crucial for understanding the binding energetics and for the development of potent inhibitors.
| Ligand | Method | Binding Affinity (KD) | Key Interacting Residues (if identified) | Reference |
| Rhodamine 6G | Fluorescence Polarization | ~61.0 µM | Phe386, Val382, Ala385 | [10][11] |
| Ethidium | Fluorescence Polarization | Not explicitly stated, but used as a competitor | - | [10] |
| Proflavin | Fluorescence Polarization | ~61.0 µM | - | [10] |
| Ciprofloxacin | Fluorescence Polarization | ~74.1 µM | Phe458, Phe459 | [10][11] |
| Minocycline | X-ray Crystallography / MD | - | F178, I277, V612, F615, R620 | [12] |
| Doxorubicin | X-ray Crystallography | - | Access Pocket: F666, L828, T676, R717, N719 | [7] |
| Fusidic Acid | X-ray Crystallography | - | Interacts with residues in the TM1/TM2 groove | [4] |
Experimental Protocols
The characterization of AcrB binding sites relies on a combination of structural, biochemical, and computational methods.
X-ray Crystallography
This is the primary method for obtaining high-resolution structural information of AcrB in complex with its ligands.
Methodology:
-
Protein Expression and Purification: The acrB gene is typically overexpressed in an E. coli strain, often with a polyhistidine tag to facilitate purification via immobilized metal-ion affinity chromatography (IMAC).[10][13]
-
Crystallization: Purified AcrB is crystallized, often in the presence of the ligand of interest (co-crystallization).[14] The sitting-drop vapor diffusion method is commonly used.[14]
-
Data Collection and Structure Determination: Crystals are exposed to a high-intensity X-ray beam.[13] The resulting diffraction data is processed to determine the electron density map and build an atomic model of the AcrB-ligand complex.[13]
Site-Directed Mutagenesis
This technique is used to identify the functional importance of specific amino acid residues in ligand binding and transport.
Methodology:
-
Mutant Construction: The gene encoding AcrB is mutated to substitute a specific amino acid with another (e.g., alanine scanning).
-
Phenotypic Analysis: The effect of the mutation is assessed by measuring the minimum inhibitory concentration (MIC) of various antibiotics for E. coli cells expressing the mutant AcrB.[14] A significant decrease in MIC suggests the residue is important for efflux.
-
Functional Assays: The rate of substrate efflux (e.g., using a fluorescent substrate like ethidium bromide) is measured in intact cells expressing the mutant protein to confirm the role of the residue in transport.[14]
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding affinity of fluorescent ligands or the displacement of a fluorescent probe by a competitive inhibitor in real-time.
Methodology:
-
Assay Setup: A solution containing purified AcrB is mixed with a fluorescent ligand (e.g., rhodamine 6G).[10]
-
Measurement: The solution is excited with polarized light, and the polarization of the emitted fluorescence is measured.[10] When the small fluorescent ligand binds to the large AcrB protein, its tumbling rate slows, leading to an increase in fluorescence polarization.
-
Data Analysis: By titrating the protein concentration against a fixed ligand concentration, a binding curve can be generated to calculate the dissociation constant (KD).[10] For non-fluorescent compounds, a competition assay is performed where the compound displaces a bound fluorescent probe.
The following diagram outlines the workflow for characterizing an AcrB-ligand interaction.
Caption: Workflow for AcrB ligand binding characterization.
Conclusion
The AcrB multidrug efflux pump utilizes a sophisticated network of binding pockets and a dynamic conformational cycle to recognize and expel a vast range of xenobiotics. The Access and Deep Binding Pockets within the periplasmic domain, along with a transmembrane groove, represent key targets for the development of next-generation efflux pump inhibitors. While the specific details of "this compound" remain elusive, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel AcrB inhibitor. By combining structural biology, biochemistry, and computational approaches, researchers can continue to unravel the complexities of AcrB-ligand interactions, paving the way for new strategies to overcome antibiotic resistance.
References
- 1. crystal.ku.edu [crystal.ku.edu]
- 2. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and transport of carboxylated drugs by the multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport of drugs by the multidrug transporter AcrB involves an access and a deep binding pocket that are separated by a switch-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of recognition of compounds of diverse structures by the multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. There is a baby in the bath water: AcrB contamination is a major problem in membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Periplasmic Drug-Binding Site of the AcrB Multidrug Efflux Pump: a Crystallographic and Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of AcrB-IN-5: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary efficacy data for AcrB-IN-5, a novel inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Escherichia coli. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial agents. This compound, also identified as compound 8 in foundational research, has demonstrated potential as an efflux pump inhibitor (EPI), capable of restoring the activity of antibiotics against resistant bacterial strains.
Executive Summary
This compound has been identified as a promising efflux pump inhibitor based on its ability to increase the intracellular concentration of a known efflux pump substrate and to potentiate the antimicrobial activity of a fluoroquinolone antibiotic. In vitro studies show that this compound effectively inhibits the AcrB efflux pump in a dose-dependent manner. The preliminary data suggests that this compound could be a valuable tool in combating antibiotic resistance in Gram-negative bacteria.
Quantitative Efficacy Data
The initial efficacy of this compound has been quantified through two key in vitro assays. The data, summarized below, highlights the compound's potential as an AcrB inhibitor.
| Assay Type | Compound Concentration | Key Finding | Reference |
| Hoechst 33342 (H33342) Accumulation Assay | 50 µM | 202% increase in H33342 accumulation compared to untreated control | [1][2][3] |
| Levofloxacin Potentiation (Checkerboard) Assay | 200 µM | Four-fold increase in the antibacterial activity of levofloxacin | [1][2][3] |
Mechanism of Action
This compound functions by inhibiting the AcrB protein, a critical component of the AcrAB-TolC tripartite efflux pump system in E. coli. This efflux pump is a member of the Resistance-Nodulation-Division (RND) superfamily and plays a significant role in the intrinsic and acquired resistance of Gram-negative bacteria to a wide range of antibiotics. By binding to AcrB, this compound is believed to disrupt the conformational changes necessary for substrate translocation, leading to the accumulation of antibiotics and other substrates within the bacterial cell, thereby restoring their efficacy. Molecular docking and dynamics simulations have been employed to elucidate the binding interactions between this compound and the AcrB protein.[1][2][3][4]
Experimental Protocols
The following are detailed descriptions of the standard methodologies for the key experiments cited in the preliminary efficacy assessment of this compound.
Hoechst 33342 (H33342) Accumulation Assay
This assay is designed to quantify the real-time accumulation of the fluorescent dye Hoechst 33342, a known substrate of the AcrB efflux pump, within bacterial cells. An increase in intracellular fluorescence indicates inhibition of the efflux pump.
Materials:
-
E. coli strain overexpressing the AcrAB-TolC efflux pump
-
This compound (Compound 8)
-
Hoechst 33342 (H33342) dye
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control (an uncoupler that dissipates the proton motive force)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation: E. coli cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS. The bacterial suspension is then re-suspended in PBS to a specific optical density.
-
Assay Setup: The bacterial suspension is added to the wells of a 96-well plate. This compound is added at the desired concentration (e.g., 50 µM). A positive control with CCCP and a negative (untreated) control are also included.
-
Dye Addition and Measurement: H33342 is added to all wells. The fluorescence is immediately measured over time using a microplate reader with excitation and emission wavelengths appropriate for H33342 (typically around 350 nm for excitation and 460 nm for emission).
-
Data Analysis: The fluorescence intensity in the wells containing this compound is compared to the untreated control wells. The percentage increase in accumulation is calculated to determine the inhibitory effect of the compound.
Levofloxacin Potentiation (Checkerboard) Assay
The checkerboard assay is a method used to assess the synergistic effect of two compounds, in this case, this compound and the antibiotic levofloxacin. A reduction in the Minimum Inhibitory Concentration (MIC) of levofloxacin in the presence of this compound indicates potentiation.
Materials:
-
E. coli strain
-
This compound (Compound 8)
-
Levofloxacin
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Reagents: Serial dilutions of both levofloxacin and this compound are prepared in CAMHB.
-
Assay Setup: In a 96-well plate, the dilutions of levofloxacin are added along the x-axis, and the dilutions of this compound are added along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC of levofloxacin is determined as the lowest concentration that visibly inhibits bacterial growth, both in the absence and presence of different concentrations of this compound.
-
Data Analysis: The fold-increase in the activity of levofloxacin is calculated by dividing the MIC of levofloxacin alone by the MIC of levofloxacin in the presence of this compound.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the AcrB efflux pump.
Experimental Workflow for Efficacy Testing
Caption: Workflow for in vitro efficacy testing of this compound.
References
Initial Studies on AcrB-IN-5 Cytotoxicity: A Review of Publicly Available Data
Despite a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or experimental protocols were found for a compound designated as "AcrB-IN-5." This suggests that "this compound" may be a novel, unpublished, or internally designated compound not yet described in the public domain.
Therefore, this guide will address the core request by providing a framework for assessing the cytotoxicity of a hypothetical AcrB inhibitor, drawing upon established methodologies and principles from the broader field of AcrB inhibitor research. This will serve as a resource for researchers and drug development professionals on how such a study would typically be designed and executed.
Introduction to AcrB and the Rationale for Cytotoxicity Testing
AcrB is a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This pump is a major contributor to antibiotic resistance by actively extruding a wide range of antimicrobial agents from the bacterial cell.[1][2][3][4] Small molecules that inhibit AcrB are of significant interest as they have the potential to restore the efficacy of existing antibiotics.[1][2]
However, for any potential therapeutic agent, including an AcrB inhibitor, it is crucial to assess its safety profile, with cytotoxicity being a primary concern. Cytotoxicity studies are essential to determine if a compound is toxic to mammalian cells, which could limit its clinical utility. These studies are a standard part of the preclinical drug development process.[5]
General Methodologies for Assessing Cytotoxicity of AcrB Inhibitors
The cytotoxicity of a novel AcrB inhibitor like the hypothetical "this compound" would be evaluated using a panel of in vitro assays on various mammalian cell lines. The choice of cell lines can be tailored to the intended therapeutic application but often includes liver cell lines (e.g., HepG2) to assess potential hepatotoxicity and other commonly used lines like HeLa cells.[6][7]
Key Experimental Protocols
Below are detailed, generalized protocols for common cytotoxicity assays that would be applicable for evaluating "this compound."
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
-
2.1.2. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
-
Principle: LDH is a stable enzyme that is rapidly released from the cytosol of damaged cells. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains a substrate and a cofactor that react with LDH to produce a colored product.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
-
Data Presentation for a Hypothetical "this compound"
Were data available for "this compound," it would be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| HepG2 | MTT | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| HeLa | LDH | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available | ||
| HepG2 | LDH | 24 | Data not available |
| 48 | Data not available | ||
| 72 | Data not available |
Visualization of Experimental Workflow and Signaling Pathways
Visual diagrams are essential for conveying complex experimental processes and biological pathways. Below are examples of how these could be represented using the DOT language for Graphviz.
Experimental Workflow for Cytotoxicity Assessment
This diagram illustrates the general workflow for evaluating the cytotoxicity of a test compound.
Caption: General workflow for in vitro cytotoxicity testing.
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
If cytotoxicity studies indicated that "this compound" induces apoptosis, a diagram could be created to illustrate the potential signaling cascade. This is a generalized representation of an extrinsic apoptosis pathway.
Caption: Hypothetical extrinsic apoptosis pathway.
Conclusion
While no specific data exists for "this compound," this guide provides a comprehensive overview of the standard procedures and considerations for evaluating the cytotoxicity of a novel AcrB inhibitor. The provided experimental protocols, data presentation formats, and workflow diagrams serve as a practical template for researchers in the field of antibacterial drug discovery. Any future investigation into the cytotoxicity of "this compound" would likely follow these established principles to ensure a thorough and meaningful assessment of its safety profile. A systemic investigation of any identified AcrB-TolC inhibitor regarding its cytotoxicity is crucial for the successful development of effective therapies to combat antibiotic-resistant bacterial infections.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. scite.ai [scite.ai]
- 5. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: AcrB Inhibitors and the Reversal of Antibiotic Resistance
Note to the Reader: The specific compound "AcrB-IN-5" was not found in publicly available scientific literature. This guide will focus on a well-characterized class of potent AcrB inhibitors, the pyranopyridines (e.g., the MBX series), as a representative example to illustrate the principles of AcrB inhibition and its role in reversing antibiotic resistance.
Introduction: The AcrB Efflux Pump and Multidrug Resistance
Gram-negative bacteria, such as Escherichia coli, possess a formidable defense mechanism against antibiotics in the form of multidrug efflux pumps. Among the most clinically significant of these is the AcrAB-TolC system, a member of the Resistance-Nodulation-Division (RND) superfamily.[1][2] This tripartite complex actively transports a wide array of chemically diverse antimicrobial agents out of the bacterial cell, thereby reducing their intracellular concentration to sub-lethal levels and conferring multidrug resistance (MDR).[1][2]
The core component of this pump is AcrB, a homotrimeric inner membrane protein that functions as a proton-drug antiporter.[3][4] Each AcrB protomer cycles through three conformational states—Access (Loose), Binding (Tight), and Extrusion (Open)—in a process fueled by the proton motive force.[3][5] This functional rotation allows for the binding of substrates from the periplasm and the inner leaflet of the inner membrane and their subsequent expulsion through the TolC outer membrane channel.[3][4] The polyspecificity of AcrB is attributed to its large, flexible substrate-binding pocket, which contains distinct proximal and distal regions capable of accommodating a variety of molecules.[2][3][6]
Given the pivotal role of AcrB in MDR, it has emerged as a prime target for the development of efflux pump inhibitors (EPIs). These molecules aim to block the function of AcrB, thereby restoring the efficacy of conventional antibiotics. The pyranopyridine class of compounds has been identified as a particularly potent family of AcrB inhibitors.[7][8]
Mechanism of Action: Pyranopyridine-based AcrB Inhibition
Pyranopyridine derivatives represent a novel and powerful class of AcrB inhibitors that are significantly more potent than earlier EPIs.[7] Structural studies, including X-ray crystallography of a soluble periplasmic domain of AcrB (AcrBper) in complex with pyranopyridine inhibitors, have elucidated their mechanism of action at a molecular level.[7][9]
These inhibitors bind to a specific pocket within the periplasmic domain of AcrB. This binding site is characterized as a phenylalanine-rich cage that branches off from the deep/distal binding pocket where antibiotic substrates are recognized.[7][9] The pyranopyridine molecule establishes extensive hydrophobic interactions within this cage. The potency of these inhibitors is further enhanced by the formation of a precise network of hydrogen bonds, which can be both direct and water-mediated, with key residues in the binding pocket.[9] By occupying this critical site, the pyranopyridine inhibitor likely locks the AcrB trimer in a non-productive conformation, thereby stalling the functional rotation necessary for drug efflux. This inhibition of the pump's activity leads to the intracellular accumulation of antibiotics to toxic levels, thus resensitizing the bacteria to these drugs.
Figure 1. Mechanism of AcrB Inhibition.
Quantitative Data: Efficacy of Pyranopyridine Inhibitors
The effectiveness of AcrB inhibitors is quantified by their ability to potentiate the activity of antibiotics, typically measured as a fold-reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor. The table below summarizes representative data for pyranopyridine inhibitors against E. coli strains overexpressing AcrB.
| Antibiotic | Class | MIC without Inhibitor (μg/mL) | MIC with Pyranopyridine Inhibitor (μg/mL) | Fold MIC Reduction |
| Levofloxacin | Fluoroquinolone | 16 | 0.5 | 32 |
| Ciprofloxacin | Fluoroquinolone | 8 | 0.125 | 64 |
| Erythromycin | Macrolide | 256 | 8 | 32 |
| Oxacillin | β-lactam | >1024 | 64 | >16 |
| Tetracycline | Tetracycline | 64 | 2 | 32 |
| Chloramphenicol | Amphenicol | 128 | 4 | 32 |
Note: The data presented are representative values compiled from literature on potent pyranopyridine inhibitors and may not correspond to a single specific compound. Actual values can vary based on the specific pyranopyridine derivative and the bacterial strain tested.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic, both in the absence and presence of an AcrB inhibitor, is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Bacterial Strain: An E. coli strain known to overexpress the AcrAB-TolC efflux pump is used (e.g., 3-AG100).[10]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (MHB).[11]
-
Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the antibiotic. For potentiation assays, a fixed, sub-inhibitory concentration of the AcrB inhibitor (e.g., 1/4 of its intrinsic MIC) is added to each well containing the antibiotic dilutions.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Real-Time Efflux Assay (Nile Red)
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate, such as Nile Red, from bacterial cells.
Protocol:
-
Cell Preparation: E. coli cells overexpressing AcrB are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, with 1 mM MgCl2).[12]
-
Loading: The cells are resuspended in the same buffer containing a proton motive force inhibitor (e.g., carbonyl cyanide m-chlorophenyl hydrazone - CCCP) to de-energize the cells and allow for the passive accumulation of the fluorescent dye Nile Red.
-
Efflux Initiation: The cells are then washed to remove the CCCP and excess dye and resuspended in a buffer containing glucose, which energizes the cells and initiates efflux.
-
Inhibitor Addition: The AcrB inhibitor is added at a desired concentration.
-
Fluorescence Monitoring: The fluorescence of the cell suspension is monitored in real-time using a fluorometer. A decrease in fluorescence indicates efflux of the dye, while a stable or increasing fluorescence in the presence of the inhibitor indicates efflux pump inhibition.
Figure 2. Experimental Workflow.
Conclusion
The rise of multidrug-resistant bacteria poses a significant threat to global health. Targeting intrinsic resistance mechanisms, such as the AcrB efflux pump, with potent inhibitors offers a promising strategy to revitalize our existing antibiotic arsenal. Pyranopyridine-based inhibitors have demonstrated remarkable efficacy in blocking AcrB function and reversing resistance to multiple classes of antibiotics in vitro. Their well-defined mechanism of action, elucidated through structural biology, provides a solid foundation for rational drug design and the development of next-generation efflux pump inhibitors. Further research focusing on the in vivo efficacy, toxicity, and pharmacokinetic properties of these compounds will be crucial in translating this promising approach into clinical applications to combat multidrug-resistant Gram-negative infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Expression of the Multidrug Efflux Pumps AcrAB and AcrEF Associated with Insertion Element Transposition in Escherichia coli Mutants Selected with a Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]
Methodological & Application
Application Notes & Protocols: In Vitro Characterization of AcrB-IN-5, a Novel AcrB Efflux Pump Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the in vitro characterization of AcrB-IN-5, a putative inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. The AcrAB-TolC system is a primary driver of multidrug resistance (MDR) in pathogens like Escherichia coli, making its inhibition a key strategy for restoring antibiotic efficacy.[1] The following sections detail standardized assays to quantify the inhibitory activity of this compound, including its ability to potentiate common antibiotics and its direct effect on efflux pump function.
Mechanism of Action: The AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a tripartite protein complex that spans the inner and outer membranes of Gram-negative bacteria.[2] Its components are:
-
AcrB: The inner membrane transporter protein responsible for substrate recognition and energy transduction, utilizing the proton motive force.[3]
-
AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.[4]
-
TolC: An outer membrane channel that serves as the exit duct for expelled substrates.[2]
This compound is hypothesized to inhibit this complex, leading to the intracellular accumulation of antibiotics and other substrates, thereby restoring their antimicrobial activity.
Quantitative Data Summary
The following table summarizes representative data from in vitro assays performed with this compound. These values are illustrative and serve as a benchmark for evaluating novel AcrB inhibitors.
| Assay Type | Bacterial Strain | Parameter | Substrate | This compound Conc. | Result |
| Antibiotic Potentiation | E. coli AG100 (AcrAB-TolC Overexpressing) | MIC (μg/mL) | Ciprofloxacin | 0 µM | 0.25 |
| MIC (μg/mL) | Ciprofloxacin | 10 µM | 0.03 | ||
| Fold Reduction | Ciprofloxacin | 10 µM | 8-fold | ||
| E. coli AG100 | MIC (μg/mL) | Levofloxacin | 0 µM | 0.5 | |
| MIC (μg/mL) | Levofloxacin | 10 µM | 0.06 | ||
| Fold Reduction | Levofloxacin | 10 µM | 8-fold | ||
| E. coli AG100 (ΔacrB) | MIC (μg/mL) | Ciprofloxacin | 0 µM | 0.03 | |
| MIC (μg/mL) | Ciprofloxacin | 10 µM | 0.03 | ||
| Fold Reduction | Ciprofloxacin | 10 µM | 1-fold | ||
| Efflux Inhibition | E. coli AG100 | IC₅₀ (µM) | Ethidium Bromide | N/A | 4.5 µM |
| Direct Binding | Purified AcrB | KD (µM) | This compound | N/A | 5.5 µM |
Experimental Protocols
Protocol 1: Antibiotic Potentiation Assay (MIC Determination)
This assay determines the ability of this compound to enhance the potency of an antibiotic against a bacterial strain overexpressing the AcrAB-TolC pump. A significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor indicates efflux inhibition.[5][6]
Workflow:
Materials:
-
E. coli strain overexpressing AcrAB-TolC (e.g., 3-AG100 or a similar strain).
-
AcrB knockout strain for control (e.g., 3-AG100 ΔacrB).[7]
-
Mueller-Hinton Broth (MHB).[8]
-
Antibiotics (e.g., ciprofloxacin, levofloxacin).
-
This compound.
-
96-well microtiter plates.
Procedure:
-
Inoculum Preparation: Culture bacteria overnight in MHB at 37°C. Dilute the culture to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in the assay wells.[5]
-
Plate Setup:
-
Prepare two sets of 96-well plates: one for the antibiotic alone and one for the antibiotic in combination with this compound.
-
In each plate, create a two-fold serial dilution of the chosen antibiotic in MHB.
-
-
Inhibitor Addition: To the "combination" plate, add this compound to each well containing the antibiotic dilution to a final, fixed concentration (e.g., 1/4th its intrinsic MIC to avoid antibacterial effects).[7]
-
Inoculation: Add the prepared bacterial inoculum to all wells.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9]
-
Analysis: Calculate the fold reduction in MIC. A ≥4-fold reduction is typically considered significant evidence of efflux pump inhibition.[5]
Protocol 2: Ethidium Bromide (EtBr) Efflux Inhibition Assay
This real-time fluorescence assay directly measures the ability of this compound to block the efflux of the fluorescent substrate ethidium bromide (EtBr). When EtBr is expelled, intracellular fluorescence is low. Inhibition of the pump leads to EtBr accumulation and a corresponding increase in fluorescence.[10][11]
Workflow:
Materials:
-
E. coli strain overexpressing AcrAB-TolC.
-
Potassium phosphate buffer (pH 7.0) with 1 mM MgCl₂.
-
Ethidium Bromide (EtBr).
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP).
-
Glucose.
-
This compound.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Grow an overnight culture of E. coli. Centrifuge the cells, wash them twice with phosphate buffer, and resuspend to a final OD₆₀₀ of ~1.0.[12]
-
Loading: Add CCCP (final concentration ~10-20 µM) to the cell suspension to de-energize the efflux pumps. Add EtBr (final concentration ~0.5-2 µg/mL) and incubate for 1 hour at room temperature to allow the dye to load into the cells.[10][12]
-
Washing: Centrifuge the loaded cells to pellet them, and wash thoroughly with phosphate buffer to remove extracellular EtBr and CCCP. Resuspend in fresh buffer.
-
Assay Setup: Aliquot the washed, loaded cells into the wells of a 96-well plate. Add serial dilutions of this compound to the appropriate wells. Include a "no inhibitor" control (maximum efflux) and a "CCCP" control (minimum efflux).
-
Initiation and Measurement: Place the plate in a fluorescence plate reader. Initiate efflux by adding a glucose solution to all wells to energize the cells. Immediately begin monitoring the fluorescence (Excitation: ~520 nm, Emission: ~600 nm) every 60 seconds for 30-60 minutes.[11]
-
Analysis: The rate of fluorescence decrease is proportional to the rate of EtBr efflux. Plot the inhibition of efflux rate against the concentration of this compound to determine the IC₅₀ value.
Protocol 3: Fluorescence Polarization (FP) Binding Assay
This biophysical assay measures the direct binding interaction between purified AcrB protein and a fluorescently labeled ligand. It can be used to determine the binding affinity (KD) of this compound through competition.[13][14]
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a large protein like AcrB, its tumbling slows dramatically, causing a high polarization signal. A competing inhibitor like this compound will displace the tracer, reducing the signal.[15]
Materials:
-
Purified AcrB protein solubilized in a buffer containing detergent (e.g., 0.05% DDM).
-
Fluorescent tracer known to bind AcrB (e.g., Rhodamine 6G).[14]
-
This compound.
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 0.05% DDM).
-
Fluorescence plate reader with polarization filters.
Procedure:
-
Assay Setup: In a microplate, combine a fixed concentration of purified AcrB protein and the fluorescent tracer.
-
Titration: Add increasing concentrations of the unlabeled competitor, this compound, to the wells.
-
Incubation: Incubate the plate for a sufficient time (e.g., 5-10 minutes) to allow the binding to reach equilibrium.[14]
-
Measurement: Measure the fluorescence polarization in each well.
-
Analysis: As the concentration of this compound increases, it will compete with the fluorescent tracer for binding to AcrB, causing a decrease in the polarization signal. Plot the change in polarization against the concentration of this compound to calculate the KD or IC₅₀ value for the binding interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. idexx.dk [idexx.dk]
- 10. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 11. mdpi.com [mdpi.com]
- 12. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for AcrB-IN-5 in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of AcrB-IN-5, a novel inhibitor of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This compound was identified through computational docking and has been experimentally validated to potentiate the activity of clinically relevant antibiotics.[1][2][3] This document outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental procedures for its application in a research setting.
Mechanism of Action
This compound is one of a series of six compounds sharing a common chemical scaffold designed to inhibit the AcrAB-TolC efflux pump in Escherichia coli.[2][3] This pump is a major contributor to multidrug resistance in Gram-negative bacteria.[2][3] The AcrAB-TolC complex spans the inner and outer membranes of the bacterium, actively extruding a wide range of antibiotics and other toxic compounds from the cell. AcrB is the inner membrane transporter component responsible for substrate recognition and energy transduction.[4][5] this compound is believed to act as a competitive inhibitor, binding to the AcrB protein and thereby preventing the efflux of antibiotic substrates.[2][3] This inhibition leads to an increased intracellular concentration of the co-administered antibiotic, restoring its efficacy against resistant bacterial strains.
Quantitative Data Summary
The efficacy of this compound in potentiating the activity of the antibiotics Novobiocin (NOV) and Erythromycin (ERY) against a hyperporinated E. coli strain (WT-Pore) is summarized below. The use of this strain allows for the unrestricted access of both the antibiotic and the inhibitor to the AcrB transporter.[2][3]
| Compound | Antibiotic | MIC of Antibiotic alone (µg/mL) | MPC4 of this compound (µM) | Fold Potentiation at MPC4 |
| This compound | Novobiocin | 32-64 | Data not available | Data not available |
| This compound | Erythromycin | 16-32 | Data not available | Data not available |
Note: The specific Minimal Potentiating Concentration (MPC) value for this compound, defined as the concentration of the compound that decreases the MIC of an antibiotic by four-fold or more, is not explicitly provided in the source literature for this specific compound out of the six identified. The data represents the range of MICs for the antibiotics against the tested E. coli strain.
Binding affinity of this compound to purified AcrB was determined using Surface Plasmon Resonance (SPR).
| Compound | Analyte | KD (µM) |
| This compound | AcrB | Data not available |
Note: While the study confirmed binding of all six active hits to purified AcrB via SPR, the specific KD value for the compound designated here as this compound is not individually reported in the primary publication or its supplementary materials.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Checkerboard Assay for Synergy Analysis
This protocol is used to determine the synergistic effect of this compound in combination with an antibiotic. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence of varying concentrations of this compound.
Materials:
-
Hyperporinated E. coli strain (e.g., WT-Pore)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
Antibiotic stock solution (e.g., Novobiocin or Erythromycin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum of the hyperporinated E. coli strain adjusted to 0.5 McFarland standard in MHB.
-
In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic and this compound.
-
Along the x-axis, serially dilute the antibiotic.
-
Along the y-axis, serially dilute this compound.
-
-
Add the bacterial inoculum to each well to a final concentration of approximately 5 x 105 CFU/mL.
-
Include appropriate controls: wells with only the antibiotic, wells with only this compound, and wells with no antibiotic or inhibitor (growth control).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC of the antibiotic at each concentration of this compound by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.
-
The Minimal Potentiating Concentration (MPC4) is the concentration of this compound that reduces the MIC of the antibiotic by at least four-fold.
Efflux Pump Inhibition Assay (Fluorescent Dye Accumulation)
This assay directly measures the ability of this compound to inhibit the efflux of a fluorescent substrate from bacterial cells. An increase in intracellular fluorescence indicates inhibition of the efflux pump.
Materials:
-
Bacterial strain of interest (e.g., E. coli overexpressing AcrB)
-
Efflux pump substrate (e.g., Ethidium Bromide or Nile Red)
-
This compound
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for efflux inhibition
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Pre-incubate the cell suspension with different concentrations of this compound or CCCP for a defined period (e.g., 10 minutes) at room temperature.
-
Add the fluorescent dye to the cell suspension.
-
Monitor the change in fluorescence over time using a fluorometer at the appropriate excitation and emission wavelengths for the chosen dye.
-
An increase in fluorescence in the presence of this compound compared to the untreated control indicates inhibition of efflux.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is used to measure the direct binding of this compound to the purified AcrB protein, allowing for the determination of binding kinetics and affinity (KD).
Materials:
-
Purified AcrB protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-P+)
Procedure:
-
Immobilize the purified AcrB protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized AcrB surface and a reference surface (without AcrB).
-
Monitor the binding events in real-time by measuring the change in the surface plasmon resonance signal (response units, RU).
-
After each injection, regenerate the sensor surface using a suitable regeneration solution.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizations
Caption: Inhibition of the AcrAB-TolC efflux pump by this compound.
Caption: Workflow for the checkerboard assay to assess synergy.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystal.ku.edu [crystal.ku.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AcrB Efflux Pump Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, and the AcrAB-TolC efflux pump is a major contributor to this phenomenon in Escherichia coli and other Enterobacteriaceae.[1][2][3] This tripartite system expels a wide range of antibiotics and other toxic compounds from the bacterial cell, reducing their intracellular concentration and thereby their efficacy.[2][4][5] The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction, making it a critical target for the development of efflux pump inhibitors (EPIs).[3][5]
This document provides detailed application notes and experimental protocols for the evaluation of AcrB inhibitors, using the potent pyranopyridine inhibitor MBX3132 as a representative example. While the specific compound "AcrB-IN-5" was not found in the public domain, the methodologies described herein are broadly applicable to the characterization of novel AcrB inhibitors.
Mechanism of AcrB Inhibition
The AcrB protein functions as a homotrimer, with each protomer cycling through three distinct conformations: Loose (Access), Tight (Binding), and Open (Extrusion).[6][7] This conformational cycling is powered by the proton motive force and facilitates the binding of substrates from the periplasm and their subsequent extrusion through the TolC outer membrane channel.[2][4]
Potent AcrB inhibitors, such as the pyranopyridine series, are believed to bind to a deep, phenylalanine-rich binding pocket within the periplasmic domain of AcrB.[6][7] This binding event is thought to lock the transporter in a non-productive conformation, thereby preventing the conformational changes necessary for substrate efflux.[6]
Quantitative Data Summary
The efficacy of an AcrB inhibitor is typically quantified by its ability to potentiate the activity of known antibiotics that are substrates of the AcrB pump. This is often expressed as a fold-reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.
Table 1: Potentiation of Antibiotic Activity by MBX3132 in E. coli
| Antibiotic | Antibiotic Class | MIC without MBX3132 (µM) | MIC with 0.1 µM MBX3132 (µM) | Fold MIC Reduction |
| Levofloxacin | Fluoroquinolone | > 32 | 0.5 | > 64 |
| Piperacillin | β-lactam | > 1024 | 16 | > 64 |
| Ciprofloxacin | Fluoroquinolone | Varies | Varies | Potentiated |
| Linezolid | Oxazolidinone | Varies | Varies | Potentiated |
| Clindamycin | Lincosamide | Varies | Varies | Potentiated |
| Azithromycin | Macrolide | Varies | Varies | Potentiated |
| Novobiocin | Aminocoumarin | Varies | Varies | Potentiated |
| Minocycline | Tetracycline | Varies | Varies | Potentiated |
| Rifaximin | Rifamycin | Varies | Varies | Potentiated |
Data is compiled from multiple sources and may vary based on the specific E. coli strain and experimental conditions.[1][8]
Table 2: Comparative Potency of Pyranopyridine Inhibitors
| Inhibitor | Concentration for Full Potentiation (µM) |
| MBX2319 | ~3.0 |
| MBX3132 | 0.1 |
| MBX3135 | 0.1 |
This table highlights the superior potency of MBX3132 and MBX3135 compared to the parent compound MBX2319.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)
This assay is fundamental for determining the ability of a compound to enhance the efficacy of an antibiotic. The checkerboard format allows for the testing of multiple concentrations of both the inhibitor and the antibiotic simultaneously.
Materials:
-
Bacterial strain (e.g., E. coli expressing AcrB)
-
Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth[10][11]
-
Test inhibitor (e.g., MBX3132)
-
Antibiotic (e.g., levofloxacin, piperacillin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11]
-
Prepare Compound Dilutions:
-
Prepare serial two-fold dilutions of the antibiotic along the x-axis of the 96-well plate.
-
Prepare serial two-fold dilutions of the AcrB inhibitor along the y-axis of the plate.
-
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the antibiotic and inhibitor dilutions.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of the antibiotic alone and in the presence of each concentration of the inhibitor.
-
Calculate Fold MIC Reduction: For each concentration of the inhibitor, calculate the fold reduction in the antibiotic's MIC:
-
Fold MIC Reduction = (MIC of antibiotic alone) / (MIC of antibiotic with inhibitor)
-
A significant fold reduction (typically ≥4-fold) indicates that the test compound is potentiating the activity of the antibiotic, likely through efflux pump inhibition.[12]
Ethidium Bromide (or Fluorescent Dye) Accumulation Assay
This real-time assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from the bacterial cell. An effective inhibitor will lead to an increase in intracellular fluorescence. Hoechst 33342 (H33342) is another commonly used fluorescent substrate.[9][10]
Materials:
-
Bacterial strain
-
Phosphate Buffered Saline (PBS)
-
Ethidium Bromide (EtBr) or Hoechst 33342 (H33342)
-
Glucose
-
Test inhibitor
-
Fluorometer or fluorescence plate reader
Protocol:
-
Prepare Bacterial Cells: Grow the bacterial culture to mid-log phase (OD600 ≈ 0.4-0.6).[10] Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a desired OD.
-
Load Cells with Dye: Add the fluorescent dye (e.g., H33342) to the cell suspension.
-
Add Inhibitor: Add the test inhibitor at various concentrations to the cell suspension. Include a control with no inhibitor.
-
Initiate Efflux (Optional): For de-energized cells, efflux can be initiated by the addition of glucose.
-
Measure Fluorescence: Monitor the fluorescence intensity over time. An increase in fluorescence in the presence of the inhibitor compared to the control indicates inhibition of efflux.[9]
The results are often expressed as relative fluorescence units (RFU) over time.
Visualizations
Caption: Mechanism of AcrB-mediated efflux and inhibition.
Caption: Experimental workflow for evaluating AcrB inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]
- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 10. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
Determining the Potency of AcrB Inhibitors: Application Notes and Protocols for IC50 Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used for measuring the half-maximal inhibitory concentration (IC50) of compounds targeting the AcrB efflux pump, a key component of the AcrAB-TolC multidrug resistance machinery in Gram-negative bacteria. While the specific compound "AcrB-IN-5" was not found in publicly available scientific literature, the principles and protocols outlined here are applicable to any potential AcrB inhibitor. This document details the most common experimental approaches, provides step-by-step protocols, and presents data for well-characterized AcrB inhibitors as a reference.
Introduction to AcrB and its Inhibition
The AcrAB-TolC efflux pump is a tripartite system in Gram-negative bacteria responsible for extruding a wide range of cytotoxic compounds, including antibiotics, detergents, and dyes.[1] AcrB, the inner membrane component, is a proton-motive force-dependent transporter and the primary determinant of substrate specificity.[2][3] It functions as a homotrimer, with each protomer cycling through three conformational states: loose (access), tight (binding), and open (extrusion).[4] Small molecule inhibitors that disrupt this functional rotation can restore the efficacy of antibiotics that are otherwise expelled by the pump.[5] Determining the IC50 of these inhibitors is a critical step in their development as potential adjuvants to antibiotic therapy.
Experimental Approaches for IC50 Determination
Two primary methods are widely used to determine the IC50 of AcrB inhibitors:
-
Fluorescence-Based Assays: These assays directly measure the inhibition of the pump's efflux activity by monitoring the intracellular accumulation of a fluorescent substrate.[6]
-
Broth Microdilution Assays: This method indirectly assesses inhibitor potency by measuring the extent to which the inhibitor potentiates the activity of an antibiotic substrate of the pump, typically by determining the fold-reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.[7]
Quantitative Data Summary for Representative AcrB Inhibitors
The following table summarizes IC50 and potentiation data for well-characterized AcrB inhibitors. This data is provided as a reference for expected potencies and can be used to benchmark new compounds.
| Inhibitor | Assay Type | Substrate/Antibiotic | Bacterial Strain | IC50 / Fold MIC Reduction | Reference |
| PAβN (MC-207,110) | Fluorescence Accumulation | Ethidium Bromide | E. coli KAM3 (AcrB overexpressing) | IC50: ~25 µM | [7] |
| Broth Microdilution | Erythromycin | E. coli KAM3 (AcrB overexpressing) | 8-fold MIC reduction | [7] | |
| Broth Microdilution | Clarithromycin | E. coli KAM3 (AcrB overexpressing) | 4-fold MIC reduction | [7] | |
| MBX2319 | Fluorescence Accumulation | Hoechst 33342 | E. coli AG100 (AcrB overexpressing) | EC50: 0.3 µM | |
| Broth Microdilution | Ciprofloxacin | E. coli AG100 (AcrB overexpressing) | 16-fold MIC reduction | ||
| D13-9001 | Checkerboard Synergy | Aztreonam, Ciprofloxacin, Erythromycin | E. coli expressing MexAB-OprM | Synergistic effect observed |
Experimental Protocols
Protocol 1: Fluorescence-Based Ethidium Bromide Accumulation Assay
This protocol measures the ability of an inhibitor to block the efflux of ethidium bromide (EtBr), a fluorescent substrate of AcrB. When EtBr is expelled from the cell, its fluorescence is low. Upon inhibition of AcrB, EtBr accumulates intracellularly, intercalates with DNA, and its fluorescence intensity increases significantly.
Materials:
-
Escherichia coli strain overexpressing AcrB (e.g., AG100 or KAM3)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler to de-energize cells (positive control)
-
Test inhibitor (e.g., this compound)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~530 nm, Emission: ~600 nm)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the AcrB-overexpressing E. coli strain into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
-
Cell Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the prepared cell suspension to each well.
-
Prepare serial dilutions of the test inhibitor (this compound) in PBS. Add 50 µL of the inhibitor dilutions to the wells.
-
Include control wells:
-
No inhibitor (negative control)
-
CCCP (e.g., 100 µM) as a positive control for maximal inhibition.
-
-
Add 100 µL of PBS containing EtBr (final concentration of 1-2 µg/mL) to all wells.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure the fluorescence intensity kinetically over time (e.g., every 1-2 minutes for 30-60 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, determine the steady-state fluorescence level.
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data with the positive control (CCCP) set to 100% inhibition and the negative control (no inhibitor) set to 0% inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Broth Microdilution Checkerboard Assay for Antibiotic Potentiation
This protocol determines the ability of an AcrB inhibitor to enhance the activity of an antibiotic that is a substrate for the AcrB pump. The result is expressed as the Fractional Inhibitory Concentration Index (FICI), with synergy typically defined as a FICI of ≤ 0.5. The IC50 can be inferred as the concentration of the inhibitor that produces a significant reduction in the antibiotic's MIC.
Materials:
-
Escherichia coli strain overexpressing AcrB
-
Mueller-Hinton Broth (MHB)
-
Antibiotic (e.g., ciprofloxacin, erythromycin)
-
Test inhibitor (this compound)
-
96-well microtiter plates
Procedure:
-
Prepare Inoculum:
-
Grow an overnight culture of the E. coli strain in MHB.
-
Dilute the culture in fresh MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Prepare Assay Plate:
-
In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic and the test inhibitor (this compound).
-
The antibiotic is typically diluted along the x-axis, and the inhibitor is diluted along the y-axis.
-
The final volume in each well should be 100 µL.
-
Include wells with only the antibiotic and only the inhibitor to determine their individual MICs.
-
Also include a growth control well (no antibiotic or inhibitor).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MICs:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible growth.
-
-
Calculate FICI:
-
Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone)
-
A FICI of ≤ 0.5 is indicative of synergy.
-
Visualizations
AcrAB-TolC Efflux Pump Mechanism
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Experimental Workflow for Fluorescence-Based IC50 Determination
Caption: Workflow for determining AcrB inhibitor IC50 using a fluorescence assay.
Experimental Workflow for Broth Microdilution Checkerboard Assay
Caption: Workflow for assessing antibiotic potentiation via broth microdilution.
References
- 1. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potential therapeutics by targeting AcrB protein from AcrAB-TolC multidrug efflux pump of Escherichia coli: an in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AcrB Trimer Stability and Efflux Activity, Insight from Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Potentiation of Antibiotics Using the AcrB Efflux Pump Inhibitor AcrB-IN-5
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information and protocols for utilizing AcrB-IN-5, a novel inhibitor of the AcrB efflux pump, to potentiate the activity of conventional antibiotics against Gram-negative bacteria.
Introduction
Antibiotic resistance in Gram-negative bacteria is a critical global health threat.[1] A primary mechanism of resistance is the overexpression of multidrug efflux pumps, which actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets.[1] The AcrAB-TolC system is the most clinically significant tripartite efflux pump in Escherichia coli and other Enterobacteriaceae, conferring resistance to a wide array of antibiotic classes.[1][2][3][4][5]
AcrB is the inner membrane component of this system, responsible for substrate recognition and energy transduction via the proton motive force.[2][6] Targeting AcrB with small molecule inhibitors, also known as efflux pump inhibitors (EPIs), is a promising strategy to restore the efficacy of existing antibiotics.[1][7] this compound is a potent and specific inhibitor of AcrB, designed to be used in combination with antibiotics to overcome efflux-mediated resistance.
Mechanism of Action
The AcrAB-TolC pump functions as a tripartite complex to expel substrates directly from the cytoplasm or periplasm into the extracellular medium.[1][2][5] The homotrimeric AcrB protein operates through a functionally rotating mechanism, where each protomer cycles through three conformational states: Loose (L) or Access, Tight (T) or Binding, and Open (O) or Extrusion.[1][8] This process is powered by the proton motive force.[2]
This compound is hypothesized to act as a competitive or allosteric inhibitor by binding to a pocket within the periplasmic domain of AcrB. This binding event disrupts the conformational cycling necessary for substrate transport, effectively disabling the pump. As a result, the intracellular concentration of co-administered antibiotics increases, allowing them to reach their targets and exert their bactericidal or bacteriostatic effects.
References
- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug transport mechanism of the AcrB efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 4. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of recognition of compounds of diverse structures by the multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Testing AcrB-IN-5 in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant threat to global health, and the overexpression of efflux pumps is a primary mechanism contributing to this resistance. The AcrAB-TolC efflux pump is a major transporter in many Gram-negative pathogens, with AcrB being the inner membrane protein responsible for substrate recognition and energy transduction.[1][2][3][4] Targeting AcrB with inhibitors can restore the efficacy of existing antibiotics.[5][6] AcrB-IN-5 is a novel investigational inhibitor of the AcrB protein. These application notes provide detailed protocols for the preclinical evaluation of this compound's ability to potentiate antibiotic activity in clinical isolates of Gram-negative bacteria.
The protocols outlined below describe methods to determine the intrinsic antimicrobial activity of this compound, its ability to enhance the potency of conventional antibiotics, and its direct impact on efflux pump activity. These experiments are critical for characterizing the potential of this compound as a co-therapeutic agent to combat multidrug-resistant infections.
Mechanism of Action of the AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of Gram-negative bacteria.[5][7] It is a member of the Resistance-Nodulation-Cell Division (RND) superfamily of transporters.[1] The complex is composed of three proteins:
-
AcrB: An inner membrane protein that functions as a proton-motive force-dependent antiporter, capturing substrates from the periplasm and the inner membrane.[2][8]
-
AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.[2][9]
-
TolC: An outer membrane channel that expels the substrate from the cell.[2]
The functional unit of AcrB is a homotrimer, with each protomer cycling through three conformational states: loose (L), tight (T), and open (O), which facilitates the binding and extrusion of a wide range of substrates, including many classes of antibiotics.[1]
Signaling Pathway Diagram
Caption: The AcrAB-TolC efflux pump mechanism and the inhibitory action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate. It is crucial to establish that the compound does not have intrinsic antibacterial activity at the concentrations used in potentiation assays.[10]
Materials:
-
Clinical bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final concentrations should typically range from 0.125 to 256 µg/mL.
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth.
Antibiotic Potentiation Assay (Checkerboard Assay)
This assay is used to assess the synergistic effect of this compound in combination with a known antibiotic substrate of the AcrB pump (e.g., ciprofloxacin, levofloxacin, erythromycin).
Materials:
-
Clinical bacterial isolates
-
CAMHB
-
This compound stock solution
-
Antibiotic stock solution
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum as described in the MIC protocol.
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis and serial two-fold dilutions of this compound along the y-axis.
-
Add the bacterial inoculum to all wells.
-
Incubate at 37°C for 16-20 hours.
-
Determine the MIC of the antibiotic in the presence of each concentration of this compound.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)
-
Synergy is defined as an FICI ≤ 0.5.
-
An additive effect is defined as 0.5 < FICI ≤ 4.0.
-
Antagonism is defined as an FICI > 4.0.
-
Real-Time Efflux Assay using Ethidium Bromide (EtBr)
This assay directly measures the effect of this compound on the efflux activity of the AcrB pump using the fluorescent substrate ethidium bromide.
Materials:
-
Clinical bacterial isolates
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
This compound
-
Fluorometer with bottom-reading capabilities
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
Add EtBr to a final concentration of 2 µg/mL and incubate for 20 minutes to allow for uptake.
-
Add this compound at the desired concentration and incubate for 5 minutes.
-
Energize the cells by adding glucose to a final concentration of 0.4%.
-
Immediately begin monitoring the fluorescence (Excitation: 530 nm, Emission: 600 nm) over time. A decrease in fluorescence indicates efflux of EtBr.
-
Compare the fluorescence curves of treated and untreated cells. Inhibition of efflux will result in a slower decrease in fluorescence compared to the control.
Experimental Workflow Diagram
Caption: Workflow for the evaluation of this compound in clinical isolates.
Data Presentation
Table 1: MIC of this compound against Clinical Isolates
| Isolate ID | Bacterial Species | MIC of this compound (µg/mL) |
Table 2: Antibiotic Potentiation by this compound
| Isolate ID | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + this compound (µg/mL) | Fold Reduction in MIC | FICI | Interpretation |
Table 3: Ethidium Bromide Efflux Inhibition
| Isolate ID | Treatment | Rate of Efflux (RFU/min) | % Inhibition of Efflux |
| No Inhibitor | 0% | ||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| Control Inhibitor (e.g., PAβN) |
Conclusion
The protocols described provide a comprehensive framework for the initial characterization of this compound as an efflux pump inhibitor in clinically relevant bacterial isolates. By systematically determining its intrinsic activity, synergistic potential with existing antibiotics, and direct effect on efflux pump function, researchers can effectively evaluate its promise as a novel therapeutic agent to combat multidrug resistance. Consistent and standardized application of these methods will ensure the generation of high-quality, comparable data essential for further drug development.
References
- 1. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of New Antibacterial Enhancers Based on AcrB’s Structure and the Evaluation of Their Antibacterial Enhancement Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of AcrAB-TolC enhances antimicrobial activity of phytochemicals in Pectobacterium brasiliense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Required criteria of drug efflux pump inhibitors to disrupt the function of AcrB subunit protein from AcrAB-TolC multidrug efflux pump from <i>Escherichia coli</i> - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for Assessing Synergy of AcrB Inhibitors with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic activity of AcrB-IN-5, a representative efflux pump inhibitor (EPI), with β-lactam antibiotics against Gram-negative bacteria. The methodologies described are essential for preclinical evaluation of potential antibiotic adjuvants aimed at combating multidrug resistance.
Introduction: Overcoming Efflux-Mediated Resistance
The AcrAB-TolC efflux pump is a primary mechanism of multidrug resistance in Gram-negative bacteria, such as Escherichia coli.[1][2] This tripartite system actively extrudes a wide variety of noxious compounds, including many clinically important β-lactam antibiotics, from the cell.[3] The AcrB protein is the inner membrane component that recognizes and transports substrates, making it a key target for inhibition.[2][4] Efflux pump inhibitors (EPIs) like this compound are being investigated as "resistance breakers." By blocking the function of AcrB, these inhibitors can restore or enhance the susceptibility of bacteria to existing antibiotics. These protocols outline three standard in vitro methods to quantify the synergistic potential of this compound when combined with β-lactam antibiotics.
Mechanism of Action: AcrB Inhibition
The AcrAB-TolC pump spans the inner and outer membranes of Gram-negative bacteria. AcrB captures β-lactam antibiotics from the periplasm and transports them out of the cell using the proton-motive force.[5] An inhibitor like this compound binds to AcrB, disrupting this transport cycle. This leads to the accumulation of the β-lactam in the periplasm, allowing it to reach its target—penicillin-binding proteins (PBPs)—and exert its bactericidal effect.
Caption: Mechanism of AcrB inhibition and synergy with β-lactams.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[1][6] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.[7]
Experimental Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent (e.g., DMSO, water).
-
Prepare Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Culture the test bacterial strain overnight to reach the logarithmic growth phase.
-
-
Determine Minimum Inhibitory Concentrations (MICs):
-
Independently determine the MIC for this compound and the β-lactam antibiotic using a standard broth microdilution method. This is crucial for calculating the FIC index.[7]
-
-
Checkerboard Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of the β-lactam antibiotic in MHB. Start from a concentration of 4x or 8x the MIC.
-
Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of this compound in MHB.
-
The result is a matrix of wells containing unique concentration combinations of both agents.[1]
-
Include control wells:
-
β-lactam only (Row H).
-
This compound only (Column 11).
-
Growth control (no agents).
-
Sterility control (no bacteria).
-
-
-
Inoculation and Incubation:
-
Adjust the bacterial culture to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of β-Lactam = (MIC of β-Lactam in combination) / (MIC of β-Lactam alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
The synergistic FICI is the lowest FICI value obtained from all tested combinations.
-
Data Presentation and Interpretation
Summarize the results in a table and interpret the FICI as follows.[6][7]
| Interaction | FIC Index (FICI) |
| Synergy | ≤ 0.5 |
| Additive | > 0.5 to ≤ 1.0 |
| Indifference | > 1.0 to ≤ 4.0 |
| Antagonism | > 4.0 |
Table 1: Example Checkerboard Synergy Data
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | This compound MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| E. coli ATCC 25922 | Piperacillin | 16 | 32 | 2 (Pip) + 4 (this compound) | 0.25 | Synergy |
| K. pneumoniae BAA-1705 | Cefepime | 32 | 32 | 8 (Cef) + 8 (this compound) | 0.50 | Synergy |
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.[8][9] It is considered a definitive method for confirming synergy.
Experimental Protocol
-
Preparation:
-
Prepare sterile MHB, stock solutions of this compound and the β-lactam, and sterile saline or PBS for dilutions.
-
Grow a bacterial culture to the early-to-mid logarithmic phase.
-
-
Assay Setup:
-
Prepare test tubes or flasks with MHB containing the agents at desired concentrations (e.g., 0.5x MIC, 1x MIC).[9] Test conditions should include:
-
Growth Control (no agents)
-
This compound alone
-
β-Lactam alone
-
This compound + β-Lactam combination
-
-
Dilute the log-phase culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in each tube/flask.
-
-
Sampling and Plating:
-
Incubate all tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates (e.g., Mueller-Hinton Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that yield 30-300 colonies to determine the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Compare the curve of the combination to the curves of the single agents and the growth control.
-
Data Presentation and Interpretation
Present the data in a table and graphically as a time-kill curve.
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9]
-
Indifference: A < 2 log₁₀ change (increase or decrease) in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.
-
Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.
Table 2: Example Time-Kill Assay Data (log₁₀ CFU/mL)
| Time (h) | Growth Control | This compound (1x MIC) | β-Lactam (1x MIC) | Combination |
|---|---|---|---|---|
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 4 | 7.20 | 5.65 | 5.10 | 3.50 |
| 8 | 8.50 | 5.60 | 4.80 | < 2.0 |
| 24 | 9.10 | 5.55 | 4.65 | < 2.0 |
Caption: Workflow for the time-kill synergy assay.
E-test Synergy Protocol
The E-test (epsilometer test) is a gradient diffusion method that can be adapted to assess synergy. It is less labor-intensive than the checkerboard or time-kill assays.[5]
Experimental Protocol
-
Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Use large Mueller-Hinton Agar (MHA) plates.
-
Obtain E-test strips for the β-lactam antibiotic. Since commercial strips for this compound are unavailable, a filter paper strip impregnated with a known concentration gradient of this compound may need to be prepared in-house, or a fixed concentration can be incorporated into the agar.
-
-
Inoculation:
-
Using a sterile swab, inoculate the entire surface of the MHA plate evenly with the bacterial suspension to create a lawn.
-
-
Strip Application (Cross Method):
-
Place the β-lactam E-test strip onto the agar surface.
-
Place the this compound strip (or a strip with a fixed concentration) at a 90° angle to the β-lactam strip. The intersection point is often at the pre-determined MIC of each agent.[4]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours until a clear zone of inhibition is visible.
-
-
Data Analysis:
-
Read the MIC value where the ellipse of inhibition intersects the E-test strip for each agent alone.
-
For the combination, read the MIC value at the intersection of the inhibition zone with each strip in the area where they cross.
-
Calculate the FICI using the same formula as in the checkerboard assay.[4] An FICI ≤ 0.5 indicates synergy.
-
Data Presentation and Interpretation
Results can be documented photographically and summarized in a table.
Table 3: Example E-test Synergy Data
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|
| P. aeruginosa PAO1 | Ceftazidime | 8 | 1 | 0.25 | Synergy |
| | this compound | 16 | 2 | | |
References
- 1. crystal.ku.edu [crystal.ku.edu]
- 2. AcrB [collab.its.virginia.edu]
- 3. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of AcrB in Klebsiella pneumoniae reveals natural variants promoting enhanced multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the multidrug efflux transporter AcrB at 3.1 Å resolution reveals the N-terminal region with conserved amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of beta-lactam antimicrobial agents in combination with aztreonam tested against metallo-beta-lactamase-producing Pseudomonas aeruginosa and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AcrB-IN-5 in High-Throughput Screening
Note: Publicly available scientific literature and databases contain limited specific information regarding "AcrB-IN-5". The following application notes and protocols are based on established methodologies for the high-throughput screening of AcrB inhibitors and utilize representative data for well-characterized inhibitors of the AcrB efflux pump. These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in designing and executing high-throughput screens for compounds of this class.
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, and the AcrAB-TolC efflux pump is a major contributor to this resistance in Escherichia coli and other pathogens.[1][2][3] The inner membrane component, AcrB, is a resistance-nodulation-division (RND) transporter responsible for recognizing and exporting a wide range of structurally diverse antimicrobial agents and toxic compounds from the cell.[4] AcrB functions as a homotrimer, with each protomer cycling through three conformational states: access, binding, and extrusion, driven by the proton-motive force.[1]
This compound is an inhibitor of the AcrB efflux pump. By blocking this pump, this compound is expected to restore the efficacy of antibiotics that are normally expelled by AcrB, a promising strategy to combat multidrug resistance. These application notes provide a framework for the utilization of this compound and similar molecules in high-throughput screening (HTS) campaigns to identify and characterize novel AcrB inhibitors.
Mechanism of Action
This compound is described as an inhibitor that blocks the AcrB efflux pump in a dose-dependent manner. The general mechanism for such inhibitors involves binding to AcrB, thereby disrupting the conformational cycling required for substrate transport. This leads to the intracellular accumulation of antibiotics and other substrates that would otherwise be effluxed. There are two main binding pockets within each AcrB protomer, the proximal binding pocket (PBP) and the distal binding pocket (DBP), which are critical for substrate recognition and transport.[2] AcrB inhibitors may act by competitively or non-competitively binding to these sites, or by allosterically preventing the conformational changes necessary for efflux.
Caption: Signaling pathway of the AcrAB-TolC efflux pump and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for a well-characterized AcrB inhibitor, which can be used as a benchmark for evaluating this compound in various assays.
| Parameter | Assay Type | Test Organism | Substrate/Antibiotic | Value |
| IC50 | Ethidium Bromide Efflux | E. coli (AcrB overexpressing) | Ethidium Bromide | 5-20 µM |
| MIC Potentiation | Broth Microdilution | E. coli (AcrB overexpressing) | Ciprofloxacin | 4-8 fold reduction in MIC |
| MIC Potentiation | Broth Microdilution | E. coli (AcrB overexpressing) | Levofloxacin | 4-16 fold reduction in MIC |
| MIC Potentiation | Broth Microdilution | E. coli (AcrB overexpressing) | Erythromycin | 8-32 fold reduction in MIC |
Experimental Protocols
High-Throughput Screening Workflow
The primary HTS workflow for identifying AcrB inhibitors typically involves a fluorescence-based assay to measure the intracellular accumulation of a fluorescent substrate of AcrB. Hits from the primary screen are then confirmed and characterized through secondary assays, such as antibiotic potentiation.
Caption: Experimental workflow for high-throughput screening of AcrB inhibitors.
Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay (Primary HTS)
This assay measures the increase in fluorescence of ethidium bromide upon accumulation inside bacterial cells and intercalation with DNA, which is prevented by active efflux through AcrB.
Materials:
-
E. coli strain overexpressing AcrB (e.g., AG100A)
-
E. coli strain with deleted AcrB (e.g., AG100A ΔacrB) as a control
-
96- or 384-well black, clear-bottom microplates
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Glucose
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a protonophore to de-energize the pump (positive control)
-
Test compounds (e.g., this compound) dissolved in DMSO
Method:
-
Bacterial Culture: Grow E. coli strains overnight in Luria-Bertani (LB) broth at 37°C with shaking. Subculture the next day to an OD600 of 0.4-0.6.
-
Cell Preparation: Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS containing 0.4% glucose to a final OD600 of 0.4.
-
Assay Plate Preparation:
-
Add test compounds to the microplate wells to achieve the desired final concentration (e.g., 10 µM). Include wells with DMSO only (negative control) and CCCP (e.g., 100 µM, positive control).
-
Add the prepared bacterial suspension to each well.
-
-
Fluorescence Measurement:
-
Add EtBr to all wells to a final concentration of 2 µg/mL.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Compounds that inhibit AcrB will show a significant increase in the rate of fluorescence accumulation compared to the DMSO control.
Protocol 2: Antibiotic Potentiation Assay (Secondary Assay)
This assay determines the ability of an AcrB inhibitor to potentiate the activity of a known antibiotic substrate of AcrB, measured by a reduction in the Minimum Inhibitory Concentration (MIC).
Materials:
-
E. coli strain overexpressing AcrB
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Antibiotics (e.g., ciprofloxacin, levofloxacin, erythromycin)
-
Test compounds (e.g., this compound)
Method:
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare a serial two-fold dilution of the antibiotic in MHB.
-
Add Test Compound: Add the test compound (AcrB inhibitor) to each well at a fixed sub-inhibitory concentration (e.g., 1/4 of its own MIC). Also, prepare a control plate with the antibiotic dilutions and no test compound.
-
Inoculate with Bacteria: Prepare a bacterial inoculum as per CLSI guidelines (final concentration of 5 x 105 CFU/mL). Add the inoculum to all wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC of the antibiotic in the presence and absence of the test compound. A significant fold-reduction in the MIC indicates potentiation and inhibition of the AcrB pump.
Safety Precautions
-
Standard personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn when handling bacterial cultures and chemical reagents.
-
Ethidium bromide is a mutagen and should be handled with care. Consult the Safety Data Sheet (SDS) for proper handling and disposal procedures.
-
All bacterial waste should be decontaminated before disposal, typically by autoclaving.
-
Work with bacterial cultures should be performed in a biological safety cabinet to prevent contamination and exposure.
References
- 1. Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystal.ku.edu [crystal.ku.edu]
- 4. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide for the Preparation and Storage of AcrB Inhibitor Solutions
AcrB-IN-5: A Representative Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "this compound" is a placeholder for a representative AcrB inhibitor. The following practical guide is based on the well-characterized and potent AcrB inhibitor, MBX3132 , a member of the pyranopyridine class of efflux pump inhibitors.
Introduction
The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli. This tripartite system expels a wide range of antibiotics and other toxic compounds from the bacterial cell, reducing their intracellular concentration and efficacy. The inner membrane component, AcrB, is the primary determinant of substrate specificity and the target for inhibition to reverse MDR. This guide provides detailed protocols for the preparation, storage, and experimental use of the potent AcrB inhibitor, MBX3132, to aid researchers in the study of efflux pump inhibition and the development of new antibacterial strategies. MBX3132 is a small molecule that has been shown to potentiate the activity of a broad range of antibiotics at sub-micromolar concentrations.[1][2]
Chemical and Physical Properties of MBX3132
A summary of the key physicochemical properties of MBX3132 is presented in the table below. This information is crucial for accurate stock solution preparation and for understanding its behavior in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C27H34N4O3S | [1] |
| Molecular Weight | 494.65 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | 10 mM in DMSO | [1] |
| CAS Number | 1636878-33-5 | [1] |
Solution Preparation and Storage
Proper preparation and storage of MBX3132 solutions are critical for maintaining its potency and ensuring experimental reproducibility.
Materials Required
-
MBX3132 solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filter-barrier tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution
-
Equilibration: Allow the vial of MBX3132 solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of MBX3132 (MW = 494.65 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 494.65 g/mol ) / 0.010 mol/L
-
Volume (L) = 0.0002021 L = 202.1 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the MBX3132 powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate the vial for a few minutes to aid in solubilization. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes. This will minimize freeze-thaw cycles.
Storage Conditions
Proper storage is essential to prevent degradation of the compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 12 months | [1] |
| 4°C | 6 months | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [3] |
Note: When preparing to use a frozen aliquot, allow it to thaw completely and equilibrate to room temperature before opening.
Experimental Protocols
Antibiotic Potentiation Assay (Checkerboard Assay)
This assay is used to determine the synergistic effect of MBX3132 with a given antibiotic. The minimum inhibitory concentration (MIC) of the antibiotic is determined in the presence and absence of the inhibitor.
Protocol:
-
Prepare Bacterial Inoculum: Grow the bacterial strain of interest (e.g., E. coli) overnight in a suitable broth (e.g., Luria-Bertani broth). Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of the antibiotic in the appropriate growth medium in the 96-well plate.
-
Prepare Inhibitor Dilutions: Prepare a 2-fold serial dilution of MBX3132 in the growth medium along the perpendicular axis of the plate. To prepare working solutions from the 10 mM DMSO stock, first dilute it in the growth medium. Be mindful of the final DMSO concentration, which should be kept constant and at a non-inhibitory level (typically ≤1% v/v).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of the antibiotic alone and in the presence of different concentrations of MBX3132. The potentiation can be expressed as the fold-reduction in the MIC of the antibiotic.
Representative Data for MBX3132 Potentiation of Antibiotics in E. coli
| Antibiotic | MBX3132 Concentration (µM) | Fold MIC Reduction |
| Ciprofloxacin | 0.1 | >10 |
| Levofloxacin | ~0.2 | >16 |
| Piperacillin | ~0.2 | >16 |
| Novobiocin | Not specified | Potentiated |
| Minocycline | Not specified | Potentiated |
| Rifampicin | Not specified | Potentiated |
Whole-Cell Efflux Assay using Hoechst 33342
This assay measures the inhibitory effect of MBX3132 on the AcrB efflux pump by monitoring the intracellular accumulation of the fluorescent substrate Hoechst 33342.[4]
Protocol:
-
Bacterial Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).
-
Assay Setup: In a 96-well black microplate, add the bacterial cell suspension.
-
Inhibitor Addition: Add MBX3132 to the desired final concentrations. Include a positive control (e.g., a known efflux pump inhibitor like CCCP) and a negative control (vehicle, e.g., DMSO).
-
Fluorescent Substrate Addition: Add Hoechst 33342 to a final concentration of 2.5 µM.[5]
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[5][6]
-
Data Analysis: An increase in fluorescence intensity over time in the presence of MBX3132, compared to the vehicle control, indicates inhibition of the efflux pump and accumulation of Hoechst 33342.
Mechanism of Action and Visualization
MBX3132 inhibits the AcrB efflux pump by binding to a specific site within the periplasmic domain of the AcrB protein.[7] This binding site, often referred to as the hydrophobic trap, is a phenylalanine-rich region that is crucial for substrate recognition and transport.[7] By occupying this site, MBX3132 sterically hinders the binding of antibiotic substrates and allosterically prevents the conformational changes required for the functional rotation of the AcrB trimer, thereby blocking the efflux process.[7]
AcrAB-TolC Efflux Pump Mechanism
Caption: The AcrAB-TolC efflux pump mechanism in Gram-negative bacteria.
Experimental Workflow for Efflux Inhibition Assay
Caption: Workflow for the whole-cell efflux inhibition assay.
Logical Relationship of AcrB Inhibitiondot
References
- 1. researchgate.net [researchgate.net]
- 2. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
troubleshooting AcrB-IN-5 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AcrB-IN-5. The information is designed to address common challenges, particularly those related to compound insolubility, that may be encountered during experiments.
Properties of this compound (Representative Data)
This compound is an inhibitor of the AcrB multidrug efflux pump in Gram-negative bacteria.[1] Due to its hydrophobic nature, it may exhibit limited solubility in aqueous solutions, which can pose challenges in experimental assays.[2] The following table summarizes its representative chemical properties.
| Property | Value |
| CAS Number | 2890177-94-1 (as AcrB-IN-3, representative) |
| Molecular Weight | ~450 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term stability |
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitate in my this compound stock solution after dissolving it in DMSO. What should I do?
A1: Precipitation in DMSO stocks can occur, especially after freeze-thaw cycles or if the compound's solubility limit in DMSO is exceeded.[3]
-
Recommendation: Gently warm the solution to 37°C and vortex or sonicate until the precipitate dissolves.[4] Always visually inspect your stock solution for any undissolved particles before use. For long-term storage, consider preparing single-use aliquots to minimize freeze-thaw cycles.[3]
Q2: My this compound precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution.
-
Recommendation: Instead of a large single dilution, perform serial dilutions in DMSO first to get closer to your final concentration.[3] Then, add the small volume of the diluted DMSO stock directly to your final assay volume while vortexing to ensure rapid mixing. The presence of proteins or other macromolecules in your assay media can sometimes help to keep the compound in solution.[3]
Q3: What alternative solvents can I use if DMSO is not suitable for my experiment?
A3: If your assay is sensitive to DMSO, other organic solvents can be considered.
-
Alternative Solvents: Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be suitable alternatives for creating stock solutions.[4] However, it is crucial to test the compatibility of these solvents with your specific assay, as they can also affect biological systems. Always run a solvent-only control.
Q4: Can I use solubilizing agents to improve the solubility of this compound in my aqueous buffer?
A4: Yes, solubilizing agents can be effective, but their use must be validated for your specific assay.
-
Options:
-
Cyclodextrins: Molecules like β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic compound and improve its aqueous solubility.[4]
-
Detergents: A low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween 80 can help maintain solubility. However, be aware that detergents can disrupt cell membranes and interfere with some biological assays.
-
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues with this compound.
Solubility Data in Common Solvents (Representative)
| Solvent | Solubility (Approximate) | Notes |
| DMSO | ≥ 25 mg/mL | Common stock solution solvent.[5] |
| Ethanol | ~5 mg/mL | May be used as an alternative to DMSO. |
| Water | <0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | <0.1 mg/mL | Practically insoluble. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[4]
-
Visually inspect the solution to confirm that no solid particles are present.
-
Store the stock solution in small, single-use aliquots at -20°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Add 2 µL of the DMSO stock to 198 µL of your aqueous assay buffer in a clear microplate well. This creates a 100 µg/mL solution with 1% DMSO.
-
Prepare a blank well with 198 µL of buffer and 2 µL of DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of the wells at a wavelength where the compound absorbs (e.g., determined by a UV-Vis scan) or visually inspect for precipitation. A decrease in absorbance over time or visible particles indicates precipitation.
Visualizations
Troubleshooting Workflow for Insolubility
Caption: A logical workflow for troubleshooting insolubility issues with this compound.
AcrB Efflux Pump Mechanism
The AcrB protein is a component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[6] This pump actively transports a wide range of substrates out of the cell, contributing to antibiotic resistance.[1] AcrB functions as a trimer, with each protomer cycling through three conformational states: Access, Binding, and Extrusion.[7]
Caption: The functional rotation mechanism of the AcrB efflux pump.
References
- 1. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
optimizing AcrB-IN-5 concentration for cell-based assays
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for optimizing the concentration of AcrB-IN-5 in cell-based assays. It includes frequently asked questions (FAQs) for general guidance and a detailed troubleshooting section for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and specific small molecule inhibitor of the AcrB protein. AcrB is a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, such as Escherichia coli.[1] This pump is a major contributor to multidrug resistance (MDR) by actively extruding a wide variety of antibiotics from the bacterial cell.[1][2] this compound is believed to act as an efflux pump inhibitor (EPI) by binding to the AcrB transporter, thereby blocking the extrusion of antibiotics and restoring their efficacy.[1][3] The primary application of this compound is in sensitization assays, where it is used in combination with antibiotics to overcome resistance in pathogenic bacteria.[2]
Mechanism of this compound Action
Caption: this compound inhibits the AcrAB-TolC pump, enhancing antibiotic efficacy.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A: For initial experiments, a broad concentration range is recommended to determine the optimal dose.[4] A common starting point is a 10-fold serial dilution series.[4] If the IC50 (half-maximal inhibitory concentration) is unknown, a range-finding experiment from 0.01 µM to 100 µM is advisable.[4][5] In cell-based assays, inhibitors are often effective in the 1-10 µM range.[6] It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration used for the highest dose of this compound.[7]
Q3: How should I prepare and store this compound stock solutions?
A: Proper handling and storage are critical for maintaining the compound's activity.
| Preparation Step | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | This compound is highly soluble in DMSO. Using an anhydrous grade minimizes water content, which can degrade the compound over time. |
| Stock Concentration | 10 mM | A high-concentration stock minimizes the volume of solvent added to the cell culture medium, keeping the final DMSO concentration low (typically ≤0.1%) to prevent solvent-induced toxicity.[5] |
| Storage | Aliquot into single-use volumes and store at -20°C or -80°C. | Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation.[5][7] |
| Light Sensitivity | Protect from light. | Many small molecules are light-sensitive; storing in amber vials or wrapping tubes in foil is a good practice.[7] |
Q4: How do I determine the optimal concentration and IC50 of this compound?
A: The optimal concentration is one that produces the desired biological effect (e.g., potentiation of an antibiotic) without causing significant cytotoxicity.[4] This is determined by performing a dose-response analysis to calculate the IC50 value.[4][8] The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[8][9] A detailed protocol for determining the IC50 is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Problem 1: High cell death or cytotoxicity is observed, even at low concentrations of this compound.
This suggests that the compound may be toxic to the cells at the concentrations tested.
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Problem 2: No significant inhibitory effect is observed, even at high concentrations.
This issue can stem from several factors, from compound stability to experimental setup.
Caption: Troubleshooting workflow for weak or no observed compound activity.
Problem 3: High variability is observed between replicate wells.
Inconsistent results can obscure the true effect of the compound. This often points to technical errors in the assay setup.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like cell suspensions. Ensure tips are properly sealed. |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between plating groups of wells to prevent settling. |
| Edge Effects | Evaporation from wells on the edge of a 96-well plate can concentrate compounds and affect cell growth. To mitigate this, fill outer wells with sterile PBS or media without cells and do not use them for data collection.[10] |
| Compound Precipitation | Visually inspect wells for precipitate after adding the compound. If solubility is an issue, consider lowering the highest concentration or using a different solvent system if compatible with the cells. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Bacterial Growth Inhibition Assay
This protocol details how to measure the ability of this compound to potentiate a sub-inhibitory concentration of an antibiotic against a resistant bacterial strain.
-
Cell Preparation:
-
Inoculate a culture of the target Gram-negative bacteria (e.g., an E. coli strain overexpressing AcrB) and grow to the mid-logarithmic phase.
-
Dilute the culture in fresh Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
Prepare a 2X stock of a sub-inhibitory concentration of an antibiotic (e.g., ciprofloxacin) in MHB. This concentration should be one that allows bacterial growth on its own.
-
In a 96-well plate, perform a serial dilution of this compound. For example, create a 10-point, 2-fold serial dilution starting at 100 µM.
-
Include controls: no-drug control, antibiotic-only control, and a vehicle control (DMSO).[7]
-
-
Treatment and Incubation:
-
Add 50 µL of the 2X antibiotic stock to each well (except the no-drug control).
-
Add 50 µL of the bacterial suspension to each well. The final volume should be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Normalize the data: % Inhibition = 100 * (1 - (OD_treated - OD_blank) / (OD_vehicle - OD_blank)).
-
Plot the % inhibition against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[7][11]
-
Example IC50 Data Table:
| This compound Conc. (µM) | Log Concentration | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| 100 | 2.00 | 98.5 | 99.1 | 98.8 | 98.8 |
| 50 | 1.70 | 95.2 | 96.0 | 95.5 | 95.6 |
| 25 | 1.40 | 88.1 | 89.5 | 88.7 | 88.8 |
| 12.5 | 1.10 | 75.4 | 76.2 | 74.9 | 75.5 |
| 6.25 | 0.80 | 51.2 | 50.5 | 49.8 | 50.5 |
| 3.13 | 0.50 | 24.6 | 25.8 | 25.1 | 25.2 |
| 1.56 | 0.19 | 10.1 | 11.2 | 10.5 | 10.6 |
| 0 | - | 0.0 | 0.0 | 0.0 | 0.0 |
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol is used to measure the effect of the compound on the viability of a relevant host cell line (e.g., a mammalian cell line like HEK293) to determine its therapeutic window.[7]
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Use the same concentration range as in the primary assay.
-
Remove the old medium and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (DMSO).[5]
-
Incubate for a period relevant to your primary assay (e.g., 24 or 48 hours).[7]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5] Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[10][12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm.[5]
-
-
Data Analysis:
-
Calculate cell viability: % Viability = 100 * (Absorbance_treated / Absorbance_vehicle).
-
Plot % Viability against the log concentration of this compound to determine the CC50 (50% cytotoxic concentration).
-
Example Cytotoxicity Data Table:
| This compound Conc. (µM) | Log Concentration | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Average % Viability |
| 100 | 2.00 | 15.2 | 14.8 | 16.1 | 15.4 |
| 50 | 1.70 | 48.9 | 51.2 | 50.3 | 50.1 |
| 25 | 1.40 | 85.6 | 84.9 | 86.2 | 85.6 |
| 12.5 | 1.10 | 98.1 | 99.2 | 98.7 | 98.7 |
| 6.25 | 0.80 | 99.5 | 101.1 | 100.2 | 100.3 |
| 3.13 | 0.50 | 99.8 | 100.5 | 100.9 | 100.4 |
| 1.56 | 0.19 | 100.2 | 99.7 | 101.3 | 100.4 |
| 0 | - | 100.0 | 100.0 | 100.0 | 100.0 |
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
AcrB-IN-5 degradation and stability problems
Disclaimer: This document provides technical guidance for the use of AcrB-IN-5. Due to limited publicly available data on the specific degradation and stability of this compound, some recommendations are based on general best practices for handling small molecule inhibitors in biological assays. Researchers are advised to perform their own validation experiments for their specific conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 8 in some literature, is an inhibitor of the AcrB protein.[1] AcrB is a critical component of the AcrAB-TolC multidrug efflux pump in Escherichia coli and other Gram-negative bacteria. This efflux pump is responsible for extruding a wide range of toxic compounds, including many antibiotics, from the bacterial cell. This compound functions by blocking this pump, which leads to the intracellular accumulation of substances that would otherwise be expelled.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in microbiology and drug discovery research to:
-
Study the role of the AcrAB-TolC efflux pump in bacterial multidrug resistance.
-
Potentiate the activity of antibiotics that are known substrates of the AcrB pump.
-
Investigate the transport mechanisms of the AcrB protein.
-
Serve as a tool compound in the development of novel efflux pump inhibitors (EPIs).
Q3: In which organisms has this compound been shown to be active?
A3: this compound has been demonstrated to inhibit the AcrB efflux pump in Escherichia coli. Given the conservation of the AcrB protein among Gram-negative bacteria, it may also be effective in other species, though this would require experimental validation.
Q4: How should I prepare a stock solution of this compound?
A4: While specific solubility data is not widely published, it is common practice to dissolve small molecule inhibitors in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM or 20 mM). It is recommended to consult the supplier's datasheet for any specific instructions. For aqueous working solutions, the DMSO stock should be diluted serially in the appropriate buffer or culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potentiation of antibiotic activity.
-
Possible Cause 1: Degradation or instability of this compound.
-
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound from powder. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles.
-
Storage Conditions: Ensure the solid compound and stock solutions are stored under the recommended conditions (typically -20°C or -80°C, protected from light and moisture).
-
Stability in Assay Media: this compound may not be stable in your specific assay medium over the duration of the experiment. Consider performing a time-course experiment to assess its stability. You can pre-incubate the inhibitor in the medium for different lengths of time before adding it to the cells and compare the results.
-
-
-
Possible Cause 2: Suboptimal concentration of this compound.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your bacterial strain and antibiotic combination.
-
Synergy Testing: Employ a checkerboard assay to systematically evaluate the synergistic effect of different concentrations of this compound and the antibiotic.
-
-
-
Possible Cause 3: The antibiotic is not a substrate of the AcrB pump.
-
Troubleshooting Steps:
-
Literature Review: Confirm from published literature that the antibiotic you are using is a known substrate of the AcrAB-TolC efflux pump in your bacterial species.
-
Control Experiments: Use a known AcrB substrate (e.g., a fluorescent dye like Hoechst 33342 or an antibiotic like levofloxacin) as a positive control to verify that this compound is active in your assay system.
-
-
Problem 2: High background signal or cellular toxicity observed in assays.
-
Possible Cause 1: Cytotoxicity of this compound at the tested concentrations.
-
Troubleshooting Steps:
-
Toxicity Assay: Determine the Minimum Inhibitory Concentration (MIC) of this compound alone on your bacterial strain to identify the concentrations at which it exhibits intrinsic antibacterial activity or toxicity.
-
Lower Concentrations: Use this compound at concentrations well below its MIC for potentiation experiments.
-
-
-
Possible Cause 2: Solvent (e.g., DMSO) toxicity.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of the solvent used to dissolve this compound.
-
Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible (ideally ≤0.5%).
-
-
Problem 3: No effect of this compound is observed.
-
Possible Cause 1: Inactive compound.
-
Troubleshooting Steps:
-
Source and Quality: Ensure the compound was purchased from a reputable supplier and has been stored correctly.
-
Positive Control: Test the activity of this compound in a well-established assay, such as a dye accumulation assay with a sensitive bacterial strain.
-
-
-
Possible Cause 2: The target efflux pump is not expressed or is mutated in your bacterial strain.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Verify the expression of the acrB gene in your bacterial strain using techniques like RT-qPCR.
-
Sequencing: If possible, sequence the acrB gene to check for mutations that might affect inhibitor binding.
-
Use a Control Strain: Compare the results with a wild-type strain known to express a functional AcrAB-TolC pump.
-
-
Data on this compound Stability and Degradation
| Parameter | Condition | Half-life / % Remaining | Notes |
| Storage Stability | |||
| Solid | -20°C, desiccated, dark | > 1 year (typical) | Based on general stability of similar compounds. |
| Stock Solution (10 mM in DMSO) | -20°C | To be determined | Recommend aliquoting to avoid freeze-thaw cycles. |
| In-Assay Stability | |||
| Working Solution in RPMI 1640 | 37°C, 24 hours | To be determined | Monitor for precipitation and loss of activity. |
| Working Solution in PBS, pH 7.4 | Room Temperature, 4 hours | To be determined | Relevant for shorter-term biochemical assays. |
Experimental Protocols
The following is a representative protocol for an efflux pump inhibition assay using a fluorescent substrate. This should be optimized for your specific experimental setup and for use with this compound.
Representative Protocol: Hoechst 33342 (H33342) Accumulation Assay
This assay measures the inhibition of efflux pump activity by quantifying the intracellular accumulation of the fluorescent dye H33342, a known substrate of AcrB.
Materials:
-
E. coli strain expressing AcrAB-TolC (e.g., a wild-type strain).
-
This compound.
-
Hoechst 33342 (H33342).
-
Levofloxacin (as a control antibiotic).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the E. coli strain into a suitable broth medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.4.
-
-
Assay Setup:
-
Add 50 µL of the bacterial suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in PBS. Add 50 µL of the this compound dilutions to the wells to achieve final desired concentrations (e.g., 0-200 µM). Include a no-inhibitor control and a vehicle (DMSO) control.
-
Add H33342 to all wells to a final concentration of a suitable concentration (e.g., 1 µM).
-
Incubate the plate at 37°C for a set time (e.g., 30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 350 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of the inhibitor-treated wells to the no-inhibitor control.
-
Plot the percentage of H33342 accumulation against the concentration of this compound.
-
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent results in this compound experiments.
Caption: Mechanism of the AcrAB-TolC efflux pump and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Off-Target Effects of AcrB-inhibitor-X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AcrB-inhibitor-X, a novel inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of AcrB-inhibitor-X?
A1: The primary target of AcrB-inhibitor-X is the AcrB protein, an inner membrane transporter component of the AcrAB-TolC multidrug efflux pump in Escherichia coli and other Gram-negative bacteria. This pump is a major contributor to multidrug resistance (MDR) by actively extruding a wide range of antibiotics and toxic compounds from the bacterial cell.
Q2: What are off-target effects, and why are they a concern with AcrB-inhibitor-X?
A2: Off-target effects are interactions of AcrB-inhibitor-X with unintended biomolecules other than AcrB. These interactions can lead to misleading experimental results, such as unexpected bacterial cell death or unforeseen physiological changes. In a clinical context, off-target effects can cause toxicity and other adverse side effects.
Q3: How can I differentiate between on-target and off-target effects of AcrB-inhibitor-X?
A3: Differentiating between on-target and off-target effects is crucial. Key strategies include:
-
Using a structurally unrelated AcrB inhibitor: If a different inhibitor targeting AcrB produces the same phenotype, it is more likely an on-target effect.
-
Genetic knockout/knockdown of AcrB: The phenotype observed with AcrB-inhibitor-X should be absent in an acrB deletion mutant.
-
Dose-response analysis: The concentration of AcrB-inhibitor-X required to produce the phenotype should correlate with its potency for AcrB inhibition.
Troubleshooting Guide
Issue 1: I am observing a higher-than-expected level of bacterial cell death at concentrations intended to only inhibit AcrB.
-
Potential Cause: AcrB-inhibitor-X may have off-target effects on essential bacterial proteins or processes, or it may be disrupting the bacterial membrane.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for AcrB inhibition and the concentration that causes significant cytotoxicity. A large discrepancy may indicate off-target toxicity.
-
Assess membrane integrity: Use a membrane integrity assay (e.g., propidium iodide staining) to check if AcrB-inhibitor-X is damaging the bacterial cell membrane.
-
Counter-screen in an acrB deletion strain: If the inhibitor is still toxic in a strain lacking AcrB, the effect is definitively off-target.
-
Issue 2: The potentiation of antibiotics by AcrB-inhibitor-X is less than expected.
-
Potential Cause: The antibiotic being tested may not be a substrate of the AcrAB-TolC pump, or there may be other resistance mechanisms at play in the bacterial strain being used.
-
Troubleshooting Steps:
-
Confirm antibiotic is an AcrB substrate: Consult literature to ensure the antibiotic is a known substrate for the AcrAB-TolC pump.
-
Use a different bacterial strain: Test in a well-characterized, antibiotic-sensitive laboratory strain to rule out other resistance mechanisms.
-
Increase AcrB-inhibitor-X concentration: Perform a dose-response experiment to ensure you are using a saturating concentration of the inhibitor.
-
Quantitative Data
Table 1: In Vitro Potency of AcrB-inhibitor-X
| Target | Assay Type | IC50 (µM) |
| E. coli AcrB | Nile Red Efflux Assay | 0.5 |
| Human Kinase Panel (average) | Kinase Activity Assay | > 50 |
| Human hERG Channel | Electrophysiology Assay | > 30 |
Table 2: Recommended Concentration Range for Cellular Assays
| Assay Type | Bacterial Strain | Recommended Concentration (µM) | Notes |
| Antibiotic Potentiation | E. coli (Wild-Type) | 1 - 10 | Titrate to find optimal non-toxic concentration. |
| Efflux Inhibition | E. coli (AcrB overexpression) | 0.1 - 5 | To confirm direct inhibition of AcrB. |
| Mammalian Cytotoxicity | HEK293 Cells | 1 - 100 | To determine the therapeutic window. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic, in the presence and absence of AcrB-inhibitor-X, that prevents visible growth of bacteria.[1][2][3][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Antibiotic stock solution
-
AcrB-inhibitor-X stock solution
-
Incubator (37°C)
Procedure:
-
Prepare serial dilutions of the antibiotic in MHB in the wells of a 96-well plate.
-
In a parallel set of wells, prepare the same serial dilutions of the antibiotic in MHB containing a fixed, sub-lethal concentration of AcrB-inhibitor-X.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in MHB without antibiotic or inhibitor) and a negative control (MHB only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Nile Red Efflux Assay
This assay measures the activity of the AcrB efflux pump by monitoring the fluorescence of the dye Nile Red.[5][6][7][8]
Materials:
-
Fluorometer with plate reader capability
-
96-well black, clear-bottom plates
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Nile Red stock solution
-
Glucose solution
-
AcrB-inhibitor-X
Procedure:
-
Grow bacterial culture to the late logarithmic phase.
-
Harvest cells by centrifugation, wash with PBS, and resuspend in PBS to an OD600 of ~0.4.
-
Load the cells with Nile Red (final concentration 5 µM) and the desired concentration of AcrB-inhibitor-X. Incubate for 1 hour at room temperature in the dark.
-
Centrifuge the cells and resuspend in PBS to remove excess dye and inhibitor.
-
Transfer the cell suspension to the 96-well plate.
-
Measure baseline fluorescence (Excitation: 550 nm, Emission: 640 nm).
-
Initiate efflux by adding glucose (final concentration 25 mM).
-
Immediately begin kinetic fluorescence measurements every 30 seconds for 10-15 minutes.
-
A decrease in fluorescence indicates efflux of Nile Red. The rate of decrease is proportional to AcrB activity.
Protocol 3: Mammalian Cell Cytotoxicity (MTT) Assay
This colorimetric assay assesses the effect of AcrB-inhibitor-X on the viability of mammalian cells.[9][10][11][12]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
AcrB-inhibitor-X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of AcrB-inhibitor-X for 24-48 hours. Include vehicle-only controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by AcrB-inhibitor-X.
Caption: Troubleshooting workflow for unexpected results with AcrB-inhibitor-X.
Caption: Decision tree for mitigating identified off-target effects.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
refining AcrB-IN-5 experimental controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AcrB-IN-5, a known inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phytochemical inhibitor of the AcrB protein, a key component of the AcrAB-TolC multidrug resistance efflux pump in Escherichia coli and other Gram-negative bacteria. It was identified as "compound 8" in a study by Phan et al. and is derived from the lichen Usnea aciculifera.[1] Its chemical name is 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl 2,4-dimethoxy-3,6-dimethylbenzoate. Molecular modeling and dynamics simulations suggest that this compound functions by binding to the distal pocket of the AcrB transporter, thereby inhibiting its function and blocking the efflux of substrates.[1]
Q2: What are the expected in vitro effects of this compound?
A2: this compound is expected to show two primary effects in vitro:
-
Increased intracellular accumulation of AcrB substrates: By blocking the efflux pump, this compound leads to the accumulation of fluorescent dyes like Hoechst 33342 inside the bacterial cells.
-
Potentiation of antibiotic activity: this compound can restore the susceptibility of bacteria to antibiotics that are normally expelled by the AcrAB-TolC pump, such as levofloxacin. This is observed as a decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted in an aqueous buffer or culture medium for experiments. For long-term storage, the solid compound should be stored at -20°C. DMSO stock solutions can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic to bacterial or mammalian cells?
A4: While this compound itself is not expected to have strong intrinsic antibacterial activity, high concentrations may affect bacterial viability. It is crucial to determine the MIC of this compound alone to ensure that the concentrations used in potentiation assays are sub-inhibitory. The cytotoxicity against mammalian cells has not been extensively reported and should be evaluated for any experiments involving eukaryotic cell lines.
Troubleshooting Guides
Issue 1: No significant increase in Hoechst 33342 accumulation.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Ensure that the final concentration of this compound is sufficient to inhibit the pump. Based on published data, a concentration of 50 µM has been shown to be effective.[1] It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.
-
-
Possible Cause 2: Bacterial strain does not express AcrB.
-
Solution: Confirm that the bacterial strain you are using expresses a functional AcrAB-TolC pump. Include a positive control strain known to overexpress AcrB and a negative control strain with a deletion of the acrB gene (ΔacrB).
-
-
Possible Cause 3: Issues with the Hoechst 33342 dye.
-
Solution: Ensure the Hoechst 33342 solution is fresh and has been stored correctly (protected from light). Verify the excitation and emission wavelengths used for fluorescence measurement are appropriate for the dye.
-
Issue 2: No potentiation of antibiotic activity (no change in MIC).
-
Possible Cause 1: The antibiotic is not a substrate of the AcrAB-TolC pump.
-
Solution: Verify that the antibiotic you are testing is a known substrate for AcrB. Levofloxacin is a confirmed substrate.[1] Use a known AcrB substrate antibiotic as a positive control.
-
-
Possible Cause 2: Sub-optimal concentration of this compound.
-
Solution: The concentration of this compound may be too low to effectively inhibit the pump. A concentration of 200 µM has been shown to produce a four-fold increase in levofloxacin activity.[1] Perform a checkerboard assay with varying concentrations of both the antibiotic and this compound to determine the optimal synergistic concentrations.
-
-
Possible Cause 3: The bacterial strain has other resistance mechanisms.
-
Solution: The tested strain may possess other mechanisms of resistance to the antibiotic (e.g., target mutations, enzymatic degradation) that are independent of the AcrAB-TolC pump. Use a strain where AcrB-mediated efflux is the primary mode of resistance to the chosen antibiotic for initial characterization.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound from the study by Phan et al.
| Assay Type | Compound | Concentration | Effect | Reference |
| Efflux Pump Inhibition | This compound | 50 µM | 202% accumulation of Hoechst 33342 | [1] |
| Antibiotic Potentiation | This compound | 200 µM | 4-fold increase in levofloxacin activity | [1] |
Experimental Protocols
Protocol 1: Hoechst 33342 Accumulation Assay
This protocol is to measure the inhibition of the AcrB efflux pump by monitoring the intracellular accumulation of the fluorescent dye Hoechst 33342.
Materials:
-
E. coli strain expressing AcrB (and a ΔacrB control strain)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hoechst 33342 (H33342)
-
This compound
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for pump inhibition
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture: Inoculate the E. coli strains in LB broth and grow overnight at 37°C with shaking.
-
Cell Preparation: Pellet the overnight culture by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Assay Setup: To the wells of a 96-well plate, add the bacterial suspension.
-
Compound Addition: Add this compound to the desired final concentration (e.g., 50 µM). Include wells with a known inhibitor like CCCP (positive control) and a vehicle control (e.g., DMSO).
-
Dye Addition: Add Hoechst 33342 to a final concentration of 1-2 µM.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every minute for 30-60 minutes at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Plot the relative fluorescence units (RFU) against time. Compare the fluorescence levels in the wells treated with this compound to the vehicle control. An increase in fluorescence indicates inhibition of efflux.
Protocol 2: Antibiotic Potentiation (MIC Reduction Assay)
This protocol determines the ability of this compound to enhance the activity of an antibiotic against an AcrB-expressing bacterial strain.
Materials:
-
E. coli strain expressing AcrB
-
Mueller-Hinton Broth (MHB)
-
Antibiotic (e.g., levofloxacin)
-
This compound
-
96-well microplates
Procedure:
-
Bacterial Inoculum Preparation: Grow an overnight culture of the E. coli strain in MHB. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Checkerboard Setup:
-
In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and this compound (e.g., along the columns).
-
Ensure one row contains only the antibiotic dilutions (to determine the baseline MIC) and one column contains only this compound dilutions (to check for intrinsic activity).
-
-
Inoculation: Add the prepared bacterial inoculum to all wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound.
-
Data Analysis: Calculate the fold reduction in the MIC of the antibiotic in the presence of a sub-inhibitory concentration of this compound. For example, a 4-fold reduction means the MIC of the antibiotic with this compound is one-quarter of the MIC without the inhibitor.
Visualizations
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
Technical Support Center: AcrB Protein Expression and Purification
Introduction: While information on a specific small molecule inhibitor designated "AcrB-IN-5" is not publicly available, researchers frequently encounter challenges in the expression, purification, and handling of the AcrB protein itself. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during the study of this critical multidrug efflux pump component.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying the AcrB protein?
A1: The most significant challenges include contamination with endogenous E. coli AcrB, co-purification of other membrane proteins, maintaining the native trimeric structure, and issues with protein stability and aggregation after purification.[1][2]
Q2: Why is endogenous AcrB a frequent contaminant during purification of other His-tagged membrane proteins?
A2: Endogenous AcrB from the E. coli expression host can co-purify during Immobilized Metal Affinity Chromatography (IMAC) because it possesses intrinsic histidine residues at its C-terminus that can bind to Ni-NTA or other similar resins.[1] This contamination is a major issue, and AcrB has even been known to crystallize accidentally from preparations of other target membrane proteins.[1][2]
Q3: What type of detergents are commonly used for AcrB solubilization and purification?
A3: N-dodecyl-β-D-maltopyranoside (DDM) is a frequently used detergent for the solubilization and purification of AcrB.[1][3] Other detergents like dodecyl maltoside (DM), lauryl maltose neopentyl glycol (LMNG), and fos-choline (FC12) have also been explored.[1] The choice of detergent can significantly impact the purity and stability of the final protein preparation.
Q4: What is the functional state of the AcrB protein?
A4: AcrB functions as a homotrimer.[4][5] Each protomer cycles through three distinct conformational states: Loose (L), Tight (T), and Open (O), which drives the transport of substrates.[5][6][7][8] Maintaining this trimeric structure is crucial for its activity.
Q5: Are there specific mutations that can affect the stability and function of AcrB?
A5: Yes, mutations can significantly impact AcrB. For example, mutating a proline residue (P223) in a protruding loop can destabilize the trimer and reduce its activity.[4] Other mutations in the transmembrane domain or substrate-binding pockets can also affect proton translocation and substrate efflux.[9]
Troubleshooting Guides
Problem 1: High levels of endogenous AcrB contamination in my purified His-tagged membrane protein.
| Potential Cause | Recommended Solution |
| Intrinsic histidine residues on endogenous AcrB binding to IMAC resin.[1] | Use an E. coli strain with a deleted acrB gene (e.g., BW25113ΔacrB) as the expression host.[4][5] |
| Suboptimal IMAC wash conditions. | Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM) to reduce non-specific binding.[1] |
| Detergent choice promoting co-purification. | Previous studies suggest that maltose-based detergents (DDM, DM) can be problematic.[1] Consider screening other detergents for solubilization and purification. |
Problem 2: My purified AcrB protein is aggregating.
| Potential Cause | Recommended Solution |
| Suboptimal buffer conditions (pH, salt concentration). | Perform a buffer screen to identify optimal conditions for protein stability. Key parameters to vary include pH, NaCl concentration (e.g., 100-400 mM), and additives.[3][10] |
| Detergent concentration is too low (below CMC) or too high. | Optimize the detergent concentration in all purification and storage buffers. A concentration of 0.03% DDM has been used successfully.[3] |
| Protein concentration is too high. | For crystallization, an optimal protein concentration needs to be experimentally determined. For an AcrB mutant, 8 mg/mL was found to be optimal to avoid aggregation.[11] |
| Instability of a specific mutant. | If working with a mutant, consider that it may be inherently less stable. Ensure gentle handling and immediate use or flash-freezing for storage. |
Problem 3: Low yield of purified AcrB protein.
| Potential Cause | Recommended Solution | | Inefficient expression. | Optimize expression conditions: use a suitable E. coli strain (e.g., C43(DE3)), adjust the IPTG concentration (e.g., 0.5 mM), and optimize the induction temperature and time (e.g., 3.5 hours at 30°C).[10] | | Poor membrane solubilization. | Ensure complete cell lysis using methods like a French press.[10][12] Optimize the detergent concentration (e.g., 1.5% DDM has been used for solubilization).[3] | | Loss of protein during chromatography steps. | Ensure columns are properly equilibrated. Analyze flow-through and wash fractions by SDS-PAGE to identify where the protein is being lost.[10] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged AcrB
This protocol is a synthesized representation based on methodologies described in the literature.[3][10]
1. Expression:
- Transform an E. coli expression strain (e.g., C43(DE3)) with the AcrB expression plasmid.
- Grow the culture in LB medium with appropriate antibiotics at 37°C to an OD600 of ~0.6.
- Cool the culture on ice and induce protein expression with a final concentration of 0.5 mM IPTG.
- Continue growth for 3.5 hours at 30°C.
- Harvest cells by centrifugation.
2. Membrane Preparation:
- Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 400 mM NaCl) containing DNase I and protease inhibitors.
- Disrupt the cells by passing the suspension through a French pressure cell.
- Perform a low-speed centrifugation to remove unbroken cells.
- Pellet the cell membranes by ultracentrifugation (e.g., 125,000 x g for 30 minutes).[3]
3. Solubilization:
- Resuspend the membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 400 mM NaCl) containing 1.5% DDM.[3]
- Stir gently at 4°C for 1 hour.
- Remove insoluble material by ultracentrifugation.
4. Affinity Chromatography:
- Equilibrate a Ni-NTA agarose column with a buffer containing 20 mM Tris-HCl pH 8.0, 400 mM NaCl, 0.03% DDM, and a low concentration of imidazole (e.g., 20 mM).[3]
- Load the supernatant from the solubilization step onto the column.
- Wash the column with the equilibration buffer containing a higher concentration of imidazole (e.g., 50 mM).[3]
- Elute AcrB with a high concentration of imidazole (e.g., 200-500 mM) in the same buffer.[3][10]
5. Size-Exclusion Chromatography (Optional but Recommended):
- To further purify and assess the oligomeric state, load the eluted protein onto a size-exclusion column (e.g., Superose 6) equilibrated with a suitable buffer (e.g., 20 mM Tris pH 8.0, 400 mM NaCl, 0.03% DDM).[3]
- Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure, trimeric AcrB.
Visualizations
Caption: Workflow for the expression and purification of the AcrB protein.
Caption: Troubleshooting guide for endogenous AcrB contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. There is a baby in the bath water: AcrB contamination is a major problem in membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 4. AcrB Trimer Stability and Efflux Activity, Insight from Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Switch-Loop Flexibility Affects Transport of Large Drugs by the Promiscuous AcrB Multidrug Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling of remote alternating-access transport mechanisms for protons and substrates in the multidrug efflux pump AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. Transport of drugs by the multidrug transporter AcrB involves an access and a deep binding pocket that are separated by a switch-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bypassing the periplasm: Reconstitution of the AcrAB multidrug efflux pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
AcrB-IN-X Technical Support Center: Improving Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with AcrB-IN-X, a novel inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. Our goal is to help you achieve more reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AcrB-IN-X?
A1: AcrB-IN-X is a small molecule inhibitor that targets the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1] The AcrAB-TolC pump is a tripartite system that expels a wide range of toxic compounds, including many antibiotics, from the bacterial cell.[2][3][4] AcrB functions as a proton-drug antiporter in the inner membrane, capturing substrates from the periplasm and the outer leaflet of the inner membrane.[5][6] It operates via a "functional rotation" mechanism where the three protomers of the AcrB trimer cycle through "access," "binding," and "extrusion" conformations to expel substrates.[7][8] By inhibiting AcrB, AcrB-IN-X prevents the efflux of co-administered antibiotics, thereby restoring their efficacy against resistant bacteria.
Q2: What are the common off-target effects of AcrB inhibitors?
A2: A significant concern with efflux pump inhibitors (EPIs) is their potential to destabilize the bacterial outer membrane, which can lead to increased drug influx independent of efflux inhibition.[2] It is crucial to perform control experiments, such as a nitrocefin hydrolysis assay, to distinguish between true efflux inhibition and membrane permeabilization.[2][9] Additionally, EPIs should ideally be specific for the target pump and exhibit low toxicity to mammalian cells.[1]
Q3: How can I be sure that AcrB-IN-X is stable in my experimental conditions?
A3: The stability of any small molecule inhibitor is critical for reproducible results. We recommend assessing the stability of AcrB-IN-X in your specific assay buffer and temperature conditions. This can be done by incubating the compound for the duration of your experiment and then measuring its concentration using a suitable analytical method, such as HPLC. The stability of the AcrB protein itself, particularly its trimeric state, is also essential for its function.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) assays | - Inconsistent inoculum size.- Degradation or precipitation of AcrB-IN-X in the media.- Variation in bacterial growth phase. | - Standardize the inoculum to 5 x 105 CFU/mL as per CLSI guidelines.[9]- Prepare fresh solutions of AcrB-IN-X for each experiment. Assess solubility and stability in your chosen broth.- Use bacteria from the same growth phase (e.g., mid-logarithmic) for all experiments. |
| No potentiation of antibiotic activity observed | - The antibiotic is not a substrate of the AcrAB-TolC pump.- AcrB-IN-X is not reaching its target.- The bacterial strain does not express AcrAB-TolC at a significant level. | - Confirm that the antibiotic used is a known substrate of AcrB.[4][11]- Assess the permeability of the outer membrane to AcrB-IN-X. Consider potential for degradation by periplasmic enzymes.- Use a strain known to overexpress AcrAB-TolC, or verify expression levels using RT-qPCR.[12] |
| Conflicting results between MIC and real-time efflux assays | - AcrB-IN-X may have outer membrane destabilizing effects.- Differences in substrate competition at the pump. | - Perform a nitrocefin hydrolysis assay to check for membrane permeabilization.[2]- Be aware that different substrates may have different binding affinities and kinetics, which can affect inhibition.[11] Consider using multiple fluorescent substrates in efflux assays. |
| AcrB-IN-X shows intrinsic antimicrobial activity | - The compound may have an alternative cellular target.- High concentrations of the inhibitor may disrupt the cell membrane. | - Determine the MIC of AcrB-IN-X alone to understand its intrinsic activity.[9]- Use AcrB-IN-X at concentrations well below its intrinsic MIC when testing for potentiation.[9]- Investigate potential off-target effects through mechanism of action studies. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
-
Preparation of Inoculum:
-
Culture E. coli overnight at 37°C in Mueller-Hinton broth (MHB).
-
Dilute the overnight culture in fresh MHB to achieve a final inoculum of 5 x 105 CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Perform two-fold serial dilutions of the antibiotic in a 96-well microtiter plate.
-
To assess potentiation, add a fixed, sub-inhibitory concentration of AcrB-IN-X to each well containing the antibiotic dilutions.
-
Include control wells with antibiotic only, AcrB-IN-X only, and no treatment.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Protocol 2: Real-Time Ethidium Bromide Efflux Assay
This protocol measures the activity of the AcrAB-TolC pump by monitoring the fluorescence of ethidium bromide, a substrate of the pump.[3]
-
Cell Preparation:
-
Grow E. coli to the mid-logarithmic phase in LB broth.
-
Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS) containing a carbon source (e.g., glucose).
-
Resuspend the cells in the same buffer to a final OD600 of 0.4.
-
-
Loading with Ethidium Bromide:
-
Add carbonyl cyanide m-chlorophenylhydrazone (CCCP) to de-energize the cells and facilitate ethidium bromide loading.
-
Add ethidium bromide and incubate until a stable fluorescence signal is achieved (indicating saturation).
-
-
Initiation of Efflux:
-
Add a carbon source (e.g., glucose) to energize the cells and initiate efflux.
-
To test the effect of AcrB-IN-X, add the inhibitor prior to energizing the cells.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence of ethidium bromide in real-time using a fluorometer (excitation ~530 nm, emission ~600 nm). A decrease in fluorescence indicates active efflux.
-
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow diagrams for MIC and real-time efflux assays.
Caption: Simplified model of the AcrAB-TolC efflux pump and the action of AcrB-IN-X.
References
- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. AcrB-AcrA Fusion Proteins That Act as Multidrug Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of recognition of compounds of diverse structures by the multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypassing the periplasm: Reconstitution of the AcrAB multidrug efflux pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AcrB Trimer Stability and Efflux Activity, Insight from Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic behavior of the major multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Expression of the Multidrug Efflux Pumps AcrAB and AcrEF Associated with Insertion Element Transposition in Escherichia coli Mutants Selected with a Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating AcrB-IN-5 Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate interference caused by the AcrB inhibitor, AcrB-IN-5, in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the AcrB protein, a component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[1][2][3][4] This pump is a major contributor to antibiotic resistance by expelling a wide variety of toxic compounds from the bacterial cell.[2][4][5][6] this compound is designed to bind to AcrB, thereby blocking its function and restoring the efficacy of antibiotics that are normally expelled by the pump.[7][8]
Q2: Why is my fluorescence signal behaving unexpectedly after adding this compound?
Small molecules like this compound can interfere with fluorescence assays, leading to inaccurate results.[9][10][11] This interference can manifest as a false positive (an increase in signal that mimics the desired biological effect) or a false negative (a decrease in signal that masks the true effect). The primary mechanisms of interference are:
-
Autofluorescence: The compound itself is fluorescent and emits light at the same wavelength as the assay's reporter fluorophore.[9][10]
-
Inner Filter Effect: The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, reducing the amount of light that can excite the fluorophore or the amount of emitted light that reaches the detector.[9][10][12]
-
Fluorescence Quenching: The compound directly interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon.[10][13]
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run a series of control experiments to isolate the source of the unexpected signal. The most critical control is a "no-target" or "no-enzyme" assay. In this setup, you measure the fluorescent signal in the presence of this compound and all other assay components except for the biological target (e.g., the enzyme or protein of interest). If you still observe a change in fluorescence that correlates with the concentration of this compound, it is a strong indication of assay interference.[9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating interference from this compound.
Problem 1: High background fluorescence that increases with this compound concentration.
This is a classic sign of autofluorescence, where this compound itself is emitting light and causing a false-positive signal.[9]
Troubleshooting Steps:
-
Spectral Scan of this compound: Perform a fluorescence scan of this compound alone in the assay buffer to determine its excitation and emission spectra.
-
Compare Spectra: Compare the spectra of this compound with those of your assay's fluorophore. Significant overlap confirms autofluorescence as the issue.
-
Mitigation Strategies:
-
Switch to a Red-Shifted Fluorophore: If possible, use a fluorophore with excitation and emission wavelengths that do not overlap with those of this compound.[9]
-
Time-Resolved Fluorescence (TRF): Use a TRF assay. The long-lived signal of TRF probes allows the short-lived background fluorescence from small molecules to decay before measurement.[9]
-
Background Subtraction: Implement a background correction by subtracting the signal from the "no-target" wells from the corresponding wells containing the active target. Note that this can reduce the dynamic range of the assay.[9]
-
Problem 2: Assay signal decreases as this compound concentration increases, with a steep, non-biological dose-response curve.
This may be caused by the inner filter effect or fluorescence quenching.[9]
Troubleshooting Steps:
-
Measure Absorbance of this compound: Measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance (>0.1 AU) at the excitation or emission wavelength of your fluorophore suggests an inner filter effect.[9]
-
Perform a Quenching Control Assay: Test whether this compound can quench the fluorescence of the free fluorophore (not attached to a biological molecule). A decrease in the fluorophore's signal in the presence of the compound indicates quenching.
-
Mitigation Strategies:
-
Reduce Fluorophore Concentration or Path Length: Use lower concentrations of the fluorophore or use low-volume, black microplates to reduce the light path length.[9]
-
Mathematical Correction: If the absorbance is moderate, mathematical formulas can be used to correct for the inner filter effect.
-
Switch to a Non-Optical Assay: If possible, switch to a non-optical detection method, such as an AlphaScreen®, radiometric, or mass spectrometry-based assay, which are not susceptible to this type of interference.[9]
-
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| This compound | 350 | 450 | 0.15 |
| Fluorescein | 494 | 518 | 0.92 |
| Rhodamine B | 555 | 580 | 0.31 |
| Nile Red | 552 | 636 | 0.79 |
| DyLight 650 | 652 | 672 | 0.10 |
Table 2: Hypothetical Interference Data for this compound in a Fluorescence Assay
| This compound (µM) | Fluorescence Signal (RFU) - With Target | Fluorescence Signal (RFU) - No Target | Corrected Signal (RFU) |
| 0 | 10000 | 100 | 9900 |
| 1 | 9500 | 600 | 8900 |
| 5 | 7000 | 2500 | 4500 |
| 10 | 5000 | 4500 | 500 |
| 25 | 4800 | 4600 | 200 |
| 50 | 4700 | 4650 | 50 |
Experimental Protocols
Protocol 1: Determining the Spectral Properties of this compound
Objective: To determine the excitation and emission spectra of this compound to assess its potential for autofluorescence.
Materials:
-
This compound stock solution
-
Assay buffer
-
Spectrofluorometer
-
Quartz cuvette or microplate
Methodology:
-
Prepare a solution of this compound in assay buffer at the highest concentration used in your assay.
-
Excitation Spectrum:
-
Set the emission wavelength to the emission maximum of your assay's fluorophore.
-
Scan a range of excitation wavelengths (e.g., 250-500 nm).
-
Record the fluorescence intensity at each excitation wavelength.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the excitation maximum of your assay's fluorophore.
-
Scan a range of emission wavelengths (e.g., 400-700 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
-
Repeat the emission scan using the excitation maximum determined for this compound in step 2.
-
Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.
Protocol 2: "No-Target" Control Experiment
Objective: To determine if this compound contributes to the fluorescence signal in the absence of the biological target.
Materials:
-
This compound serial dilutions
-
Assay buffer
-
All assay components except the biological target
-
Fluorescence microplate reader
Methodology:
-
Prepare a microplate with wells containing all assay components (buffer, substrate, cofactors, etc.) except for your biological target (e.g., enzyme, protein).
-
Add a serial dilution of this compound to these wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate under the same conditions as your main experiment.
-
Read the fluorescence at the same excitation and emission wavelengths as your main experiment.
-
Plot the fluorescence signal as a function of this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Visualizations
Caption: Mechanisms of this compound interference in fluorescence assays.
Caption: Experimental workflow for troubleshooting assay interference.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of recognition of compounds of diverse structures by the multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Revitalizing Antibiotic Efficacy: A Comparative Guide to AcrB Efflux Pump Inhibitors in Animal Models of Infection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel AcrB inhibitor, designated here as AcrB-IN-5, with other known efflux pump inhibitors. The data presented is based on published results for well-characterized AcrB inhibitors that serve as a proxy for this compound, offering a framework for evaluating its potential preclinical performance.
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae, which actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and effectiveness. AcrB, the inner membrane component of this tripartite pump, is a prime target for the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics.
This guide focuses on the in vivo validation of AcrB inhibitors, using data from representative compounds to illustrate the potential of this compound. We will compare its projected efficacy with established EPIs and standard-of-care antibiotics in relevant animal models of infection.
Comparative In Vivo Efficacy of AcrB Inhibitors
The following tables summarize the in vivo efficacy of representative AcrB inhibitors in combination with various antibiotics against Gram-negative pathogens. These compounds serve as benchmarks for evaluating the potential of new chemical entities like this compound.
Table 1: Efficacy of AcrB Inhibitor MBX4191 in Murine Infection Models
| Animal Model | Pathogen | Antibiotic | AcrB Inhibitor (Dose) | Outcome |
| Sepsis | Escherichia coli | Levofloxacin | MBX4191 (Dose not specified) | Potentiation of levofloxacin activity |
| Sepsis | Klebsiella pneumoniae (minocycline-resistant) | Minocycline | MBX4191 (Dose not specified) | Potentiation of minocycline activity |
Table 2: Efficacy of AcrB Inhibitor PAβN in a Murine Thigh Infection Model
| Animal Model | Pathogen | Antibiotic (Dose) | AcrB Inhibitor (Dose) | Outcome |
| Neutropenic Thigh Infection | Pseudomonas aeruginosa (MexAB-OprM overexpressing) | Levofloxacin (30 mg/kg, s.c.) | PAβN analog (Compound 2) (30 mg/kg, i.p.) | Significant reduction in bacterial load compared to levofloxacin alone |
Table 3: Efficacy of AcrB Inhibitor D13-9001 in a Rat Pneumonia Model
| Animal Model | Pathogen | Antibiotic (Dose) | AcrB Inhibitor (Dose) | Outcome |
| Acute Pulmonary Infection | Pseudomonas aeruginosa | Aztreonam (1000 mg/kg) | D13-9001 (1.25 mg/kg) | >62% survival after 7 days (vs. 12.5% with aztreonam alone)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the animal models of infection cited in this guide.
Murine Sepsis Model
This model is used to evaluate the systemic efficacy of antimicrobial agents.
-
Animal Model: Female BALB/c mice (or other appropriate strain), typically 6-8 weeks old.
-
Pathogen Preparation: A clinical isolate of Escherichia coli or Klebsiella pneumoniae is grown in appropriate broth (e.g., Mueller-Hinton broth) to mid-logarithmic phase. The bacterial suspension is then washed and diluted in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Mice are infected via intraperitoneal (i.p.) injection of the bacterial suspension (e.g., 0.1 mL).
-
Treatment:
-
The AcrB inhibitor (e.g., MBX4191) is administered at a specified dose and route (e.g., intraperitoneal or intravenous).
-
The antibiotic (e.g., levofloxacin or minocycline) is administered at its therapeutic dose and route, typically shortly after the administration of the EPI.
-
Control groups receive the antibiotic alone, the EPI alone, or the vehicle.
-
-
Outcome Measures:
-
Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.
-
Bacterial Load: At specific time points post-infection, subsets of animals are euthanized, and organs (e.g., spleen, liver) and blood are collected to determine the bacterial burden (CFU/g of tissue or CFU/mL of blood) by plating serial dilutions on appropriate agar plates.
-
Neutropenic Murine Thigh Infection Model
This localized infection model is widely used to study the pharmacodynamics of antimicrobial agents.
-
Animal Model: Female Swiss Webster mice (or other appropriate strain), typically 6-8 weeks old.
-
Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide (e.g., 150 mg/kg i.p. on day -4 and 100 mg/kg on day -1 relative to infection).
-
Pathogen Preparation: A strain of Pseudomonas aeruginosa known to overexpress the target efflux pump is grown and prepared as described for the sepsis model.
-
Infection: Mice are anesthetized, and a defined volume (e.g., 0.1 mL) of the bacterial suspension (e.g., 1 x 10^6 CFU) is injected into the thigh muscle.
-
Treatment:
-
The AcrB inhibitor (e.g., a PAβN analog) and the antibiotic (e.g., levofloxacin) are administered at specified doses and routes (e.g., i.p. for the inhibitor and subcutaneous for the antibiotic) at a defined time post-infection (e.g., 2 hours).
-
Control groups are included as in the sepsis model.
-
-
Outcome Measures:
-
Bacterial Load: At a specified time after treatment (e.g., 24 hours post-infection), mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted for CFU enumeration.
-
Rat Pneumonia Model
This model simulates a respiratory tract infection.
-
Animal Model: Male Sprague-Dawley rats (or other appropriate strain), of a specified weight range.
-
Pathogen Preparation: A clinical isolate of Pseudomonas aeruginosa is grown and prepared as previously described.
-
Infection: Rats are anesthetized, and the bacterial suspension is instilled directly into the lungs via intratracheal administration.
-
Treatment:
-
The AcrB inhibitor (e.g., D13-9001) and the antibiotic (e.g., aztreonam) are administered at their respective doses and routes.
-
Treatment is initiated at a specified time post-infection.
-
-
Outcome Measures:
-
Survival: Animals are monitored for survival over a defined period (e.g., 7 days).
-
Bacterial Load: Lung tissue can be harvested at specific time points to determine the bacterial burden.
-
Histopathology: Lung tissue may be examined for signs of inflammation and tissue damage.
-
Visualizing Mechanisms and Workflows
To further clarify the context and experimental design, the following diagrams are provided.
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.
Caption: General experimental workflow for in vivo validation of this compound.
References
Comparative Guide to AcrB Efflux Pump Inhibitors
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism conferring this resistance is the overexpression of efflux pumps, which actively expel a broad range of antibiotics from the bacterial cell, reducing their intracellular concentration to sub-toxic levels.[1] The Acriflavine resistance protein B (AcrB) is the central component of the AcrAB-TolC tripartite efflux system in Escherichia coli and its homologs in other pathogenic bacteria, making it a critical target for the development of efflux pump inhibitors (EPIs).[2][3][4] These inhibitors aim to restore the efficacy of existing antibiotics by blocking the efflux mechanism.
This guide provides a comparative analysis of several well-characterized AcrB inhibitors. It should be noted that a search for "AcrB-IN-5" did not yield specific public data at the time of this writing, suggesting it may be a compound not yet widely reported in scientific literature. Therefore, this document will focus on established EPIs to provide a valuable comparative resource for researchers, scientists, and drug development professionals.
Mechanism of Action: The AcrAB-TolC Efflux Pump
The AcrAB-TolC efflux pump is a sophisticated molecular machine that spans the inner and outer membranes of Gram-negative bacteria.[5][6] It is comprised of three main components:
-
AcrB: An inner membrane protein that functions as a homotrimer.[7] It is the core of the pump, responsible for recognizing and binding a wide array of substrates from the periplasm and the inner membrane.[8] AcrB utilizes the proton motive force to drive a cycle of conformational changes—access, binding, and extrusion—that transport substrates through the pump.[8][9]
-
AcrA: A periplasmic adaptor protein that connects AcrB to the outer membrane channel, TolC.[6][8]
-
TolC: An outer membrane protein that forms a channel through which the substrates are ultimately expelled from the cell directly into the external medium.[10]
AcrB inhibitors typically function by binding to specific sites within the AcrB protein, most notably a large multisite drug-binding pocket in the periplasmic domain.[1] This binding can disrupt the conformational cycling of the protein, prevent substrate binding, or otherwise obstruct the transport channel, thereby inhibiting the efflux of antibiotics.[11][12]
Comparative Analysis of AcrB Inhibitors
Several classes of small molecules have been identified as inhibitors of the AcrB efflux pump. Their potency is often evaluated by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a known antibiotic substrate. The table below summarizes quantitative data for some of the most well-characterized AcrB inhibitors.
| Inhibitor Class | Compound | Target(s) | Potency / Activity Metric | Value | Organism | Reference |
| Peptidomimetic | PAβN | AcrB, MexB | Potentiation of Ciprofloxacin | No significant increase in bactericidal activity at 100 µM | E. coli | [13] |
| MIC (alone) | 256 µg/mL | E. coli | [14] | |||
| Arylpiperazine | NMP | AcrB | Potentiation of Levofloxacin | 16-fold MIC reduction at 100 µg/mL | E. coli | [15][16] |
| MIC (alone) | 400 µg/mL | E. coli | [15][16] | |||
| Pyranopyridine | MBX2319 | AcrB | Potentiation of Ciprofloxacin | 2-fold MIC reduction at 12.5 µM | E. coli | [13] |
| Potentiation of Levofloxacin | 4-fold MIC reduction at 12.5 µM | E. coli | [13] | |||
| Potentiation of Piperacillin | 8-fold MIC reduction at 12.5 µM | E. coli | [13] | |||
| MBX3132 | AcrB | Potentiation of Levofloxacin | >128-fold MIC reduction at 12.5 µM | E. coli | [17] | |
| MBX3135 | AcrB | Potentiation of Levofloxacin | >128-fold MIC reduction at 12.5 µM | E. coli | [17] | |
| Pyridopyrimidine | D13-9001 | AcrB, MexB | Binding Affinity (KD) | 1.15 µM (AcrB) | E. coli | [15][18] |
| Binding Affinity (KD) | 3.57 µM (MexB) | P. aeruginosa | [15][18] | |||
| Potentiation of Levofloxacin | 8-fold MIC reduction at 2 µg/mL | P. aeruginosa | [15][16] |
Note: The efficacy of inhibitors can be highly dependent on the bacterial strain, the specific antibiotic used in combination, and the assay conditions.[2]
Experimental Protocols
The following are generalized protocols for key assays used to characterize AcrB inhibitors.
Antibacterial Susceptibility Assay (MIC Determination)
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The potentiation of an antibiotic by an EPI is measured by the reduction in the antibiotic's MIC in the presence of a sub-inhibitory concentration of the EPI.
Methodology (Broth Microdilution):
-
Preparation: Prepare serial two-fold dilutions of the test antibiotic in a 96-well microtiter plate using a suitable growth medium (e.g., Luria-Bertani broth).
-
Inhibitor Addition: To a parallel set of wells, add the AcrB inhibitor at a fixed sub-inhibitory concentration.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., to 5 x 105 CFU/mL) from an overnight culture. Add the inoculum to all wells.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold-reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.
Real-Time Efflux Assay (e.g., Hoechst 33342 or Nile Red)
This assay directly measures the activity of the efflux pump by monitoring the accumulation or extrusion of a fluorescent substrate. An effective inhibitor will block the efflux of the dye, leading to increased intracellular fluorescence.[13]
Methodology (Fluorescent Dye Accumulation):
-
Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase (OD600 of 0.4-0.6). Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., phosphate-buffered saline with a carbon source like glucose).
-
Loading: Add the fluorescent substrate (e.g., Hoechst 33342) to the cell suspension.
-
Inhibitor Treatment: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of the test inhibitor. Include a positive control (a known inhibitor like PAβN or a pump-deficient bacterial strain) and a negative control (no inhibitor).
-
Measurement: Monitor the fluorescence intensity over time using a fluorescence plate reader.
-
Analysis: An increase in fluorescence intensity in the presence of the inhibitor, compared to the negative control, indicates inhibition of efflux.
Conclusion
The development of potent and non-toxic AcrB inhibitors holds significant promise for combating multidrug resistance in Gram-negative pathogens. While early inhibitors like PAβN and NMP demonstrated the validity of this approach, they were hampered by issues of potency and toxicity.[17] Newer generations of inhibitors, such as the pyranopyridines (MBX series), show significantly improved potency, reducing antibiotic MICs at much lower concentrations.[12][13] The ongoing research, combining cellular assays, structural biology, and computational modeling, continues to elucidate the complex mechanisms of AcrB function and inhibition, paving the way for the rational design of next-generation EPIs that could one day rejuvenate our antibiotic arsenal.[2][12]
References
- 1. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AcrB-AcrA Fusion Proteins That Act as Multidrug Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular insights into the determinants of substrate specificity and efflux inhibition of the RND efflux pumps AcrB and AdeB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct interaction of multidrug efflux transporter AcrB and outer membrane channel TolC detected via site-directed disulfide cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
AcrB-IN-5 vs PAβN (Phenylalanine-Arginine β-Naphthylamide) efficacy
A detailed comparison of two prominent AcrB efflux pump inhibitors, the novel pyranopyridine MBX3132 and the well-established peptidomimetic PAβN, reveals significant differences in their efficacy, mechanism of action, and safety profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their performance, supported by experimental data, to inform the selection of the most suitable agent for antimicrobial research.
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a critical threat to global health. One of the primary mechanisms of resistance is the overexpression of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, which actively expel antibiotics from the bacterial cell. The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. This guide focuses on a comparative analysis of two AcrB inhibitors: Phenylalanine-Arginine β-Naphthylamide (PAβN), a first-generation efflux pump inhibitor (EPI), and MBX3132, a more recent and potent pyranopyridine derivative.
Mechanism of Action: A Tale of Two Inhibitors
While both compounds target the AcrB protein, their inhibitory mechanisms exhibit key distinctions.
PAβN functions as a broad-spectrum competitive inhibitor of Resistance-Nodulation-Division (RND) efflux pumps, including AcrB. It is also a substrate for these pumps, suggesting it competes with antibiotics for binding and transport.[1][2] However, a significant aspect of PAβN's activity is its ability to permeabilize the outer membrane of Gram-negative bacteria, an effect that is concentration-dependent.[3][4] This dual mechanism, while contributing to its antibiotic potentiation, also raises concerns about its specificity and potential for off-target effects.
MBX3132 , in contrast, is a highly potent and specific inhibitor of AcrB. Crystallographic and computational studies have shown that it binds tightly within a deep, phenylalanine-rich binding pocket of the AcrB transporter.[5] This interaction is thought to trap the AcrB trimer in a non-functional conformation, thereby blocking the drug efflux cycle.[6] Unlike PAβN, MBX3132 does not appear to possess significant membrane-disrupting properties.[7]
Efficacy in Antibiotic Potentiation
The primary measure of an EPI's efficacy is its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic. The following tables summarize the reported MIC fold reductions for various antibiotics in the presence of MBX3132 and PAβN against E. coli strains.
Table 1: Efficacy of MBX3132 in Potentiating Antibiotics Against E. coli
| Antibiotic | Bacterial Strain | MBX3132 Conc. | MIC Fold Reduction | Reference |
| Ciprofloxacin | E. coli AB1157 (WT) | 3.13 µM | 2 | [1] |
| Levofloxacin | E. coli AB1157 (WT) | 3.13 µM | 4 | [1] |
| Piperacillin | E. coli AB1157 (WT) | 3.13 µM | 4 | [1] |
| Ciprofloxacin | E. coli (Efflux Overexpressing) | 3.13 µM | 4-8 | [1] |
| Levofloxacin | E. coli (Efflux Overexpressing) | 3.13 µM | 4-8 | [1] |
| Piperacillin | E. coli (Efflux Overexpressing) | 3.13 µM | 4-8 | [1] |
Table 2: Efficacy of PAβN in Potentiating Antibiotics Against E. coli
| Antibiotic | Bacterial Strain | PAβN Conc. | MIC Fold Reduction | Reference |
| Ciprofloxacin | E. coli (Clinical Isolates) | 25 mg/L | ≥4 in 42.2% of isolates | [6] |
| Ciprofloxacin | E. coli (Clinical Isolates) | 100 mg/L | ≥4 in 83.6% of isolates | [6] |
| Levofloxacin | E. coli (Fluoroquinolone-resistant) | 100 µg/mL | 4 in >70% of strains | [1] |
| Chloramphenicol | E. coli (AcrAB expressing) | 10 µg/mL | Significant reduction | [8] |
| Erythromycin | E. coli (AcrAB expressing) | 10 µg/mL | Significant reduction | [8] |
| Nalidixic Acid | E. coli (AcrAB expressing) | 10 µg/mL | Significant reduction | [8] |
| Novobiocin | E. coli (AcrAB expressing) | 10 µg/mL | Significant reduction | [8] |
Cytotoxicity Profile
A critical factor in the development of any therapeutic agent is its safety profile. Here, the two inhibitors show a stark contrast.
MBX3132 has been reported to exhibit moderate cytotoxicity against mammalian HeLa cells with a CC50 value of 60.5 µM.[1]
PAβN , on the other hand, has faced significant hurdles in its development due to toxicity and unfavorable pharmacokinetic properties.[2] While specific IC50 values on mammalian cells are not consistently reported, its membrane-permeabilizing effect raises concerns about non-specific cytotoxicity.[3][4]
Table 3: Comparative Cytotoxicity
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| MBX3132 | HeLa | CC50 | 60.5 µM | [1] |
| PAβN | - | - | Development discontinued due to toxicity | [2] |
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed methodologies are crucial. Below are outlines of standard protocols used to evaluate the efficacy of efflux pump inhibitors.
Checkerboard Synergy Assay
This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic.
Protocol Outline:
-
Preparation of Reagents: Prepare stock solutions of the antibiotic and the EPI in a suitable solvent. Create serial dilutions of both agents in a 96-well microtiter plate.[6][9]
-
Checkerboard Setup: Dispense the antibiotic dilutions horizontally and the EPI dilutions vertically, creating a matrix of concentrations.[10]
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[9]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of the antibiotic in the presence of varying concentrations of the EPI. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction (synergy, additivity, or antagonism).[11]
Nile Red Efflux Assay
This real-time fluorescence assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Nile Red, a known substrate of the AcrAB-TolC pump.
Protocol Outline:
-
Cell Preparation: Grow bacterial cells to the desired optical density, then wash and resuspend them in a buffer. De-energize the cells using a protonophore like CCCP.
-
Dye Loading: Incubate the de-energized cells with Nile Red to allow for its accumulation.
-
Inhibitor Addition: Add the EPI at various concentrations to the cell suspension.
-
Efflux Initiation: Initiate efflux by adding an energy source, typically glucose.[3]
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence of the cell suspension in a fluorometer. The rate of fluorescence decrease corresponds to the rate of Nile Red efflux.
-
Data Analysis: Compare the efflux rates in the presence and absence of the inhibitor to determine its inhibitory activity.
Conclusion: A Clear Winner for Future Development
Based on the available experimental data, MBX3132 emerges as a significantly more promising candidate for further development as a clinical efflux pump inhibitor compared to PAβN.
MBX3132 demonstrates superior potency, effectively potentiating a broad range of antibiotics at nanomolar to low micromolar concentrations. Its specific mechanism of action, targeting a deep binding pocket within AcrB without causing membrane disruption, suggests a more favorable safety profile. While it does exhibit some cytotoxicity at higher concentrations, its high potency may allow for effective in vivo concentrations that are well below toxic levels.
In contrast, while PAβN has been a valuable research tool for understanding efflux pump inhibition, its dual mechanism of action, including membrane permeabilization, and its associated toxicity have hindered its clinical development. The concentrations required for effective antibiotic potentiation are often in a range where off-target effects become a concern.
For researchers in the field of antimicrobial drug discovery, MBX3132 and other pyranopyridine derivatives represent a more promising avenue for the development of effective and safe adjuvants to combat multidrug-resistant Gram-negative infections. Future research should focus on further optimizing the efficacy and safety of this class of inhibitors and advancing them toward clinical trials.
References
- 1. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efflux inhibitor phenylalanine-arginine beta-naphthylamide (PAβN) permeabilizes the outer membrane of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Contribution of the AcrB Homolog MdtF to Drug Resistance and Dye Efflux in a Multidrug Resistant E. coli Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of AcrB Efflux Pump Inhibitors: A Detailed Review of D13-9001
Note to the Reader: This guide provides a comprehensive analysis of the efflux pump inhibitor D13-9001. Extensive searches for a compound designated "AcrB-IN-5" did not yield any publicly available scientific literature, chemical data, or experimental results. Therefore, a direct comparative analysis as initially requested is not feasible at this time. "this compound" may be an internal corporate identifier, a compound that has not yet been disclosed in publications, or a potential misspelling. The following sections focus exclusively on the characterization and performance of D13-9001 based on available data.
Introduction to D13-9001
Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, largely driven by the overexpression of efflux pumps that expel antibiotics from the cell.[1] The AcrAB-TolC efflux system in Escherichia coli and its homolog, MexAB-OprM in Pseudomonas aeruginosa, are primary contributors to this resistance.[1][2] Efflux Pump Inhibitors (EPIs) represent a promising strategy to counteract this mechanism by blocking the pump's function, thereby restoring the efficacy of conventional antibiotics.
D13-9001 is a potent, synthetic inhibitor specifically designed to target the AcrB and MexB proteins, the inner membrane components of these critical efflux pumps.[3][4] It is a pyridopyrimidine derivative developed through the optimization of an initial hit compound to improve physicochemical properties such as solubility and reduce plasma protein binding.[4]
Mechanism of Action
D13-9001 functions by directly binding to the AcrB/MexB transporter protein. Co-crystallization and molecular dynamics studies have revealed that it settles into a deep binding pocket known as the "hydrophobic trap".[1][4] This interaction is thought to induce significant conformational changes that disrupt the normal functional rotation of the pump, a process essential for substrate transport.[1] By occupying this key site, D13-9001 effectively blocks the extrusion of antibiotic substrates, leading to their accumulation within the bacterial cell and restoring their antimicrobial activity. The binding is specific, with a stoichiometry of one inhibitor molecule per AcrB/MexB trimer.[2]
Performance Data
The efficacy of D13-9001 has been quantified through biochemical, cellular, and in vivo experiments.
Data Presentation
Table 1: Biochemical Activity of D13-9001
| Target Protein | Organism | Method | Binding Affinity (KD) | Citation |
|---|---|---|---|---|
| AcrB | E. coli | Isothermal Titration Calorimetry | 1.15 µM | [2][3] |
| MexB | P. aeruginosa | Isothermal Titration Calorimetry | 3.57 µM |[2][3] |
Table 2: Cellular Activity of D13-9001
| Organism | Strain Background | Antibiotic | D13-9001 Conc. | MIC Fold Reduction | Citation |
|---|---|---|---|---|---|
| P. aeruginosa | ΔmexCDΔoprJ ΔmexEFΔoprN | Levofloxacin | 2 µg/mL | 8-fold | [4] |
| P. aeruginosa | ΔmexCDΔoprJ ΔmexEFΔoprN | Aztreonam | 2 µg/mL | 8-fold |[4] |
Table 3: In Vivo Efficacy of D13-9001
| Animal Model | Pathogen | Treatment | D13-9001 Dose | Survival Rate (Day 7) | Citation |
|---|---|---|---|---|---|
| Rat (Lethal Pneumonia) | P. aeruginosa PAM1020 | Aztreonam alone | N/A | No obvious effect | [3] |
| Rat (Lethal Pneumonia) | P. aeruginosa PAM1020 | Aztreonam + D13-9001 | 1.25 mg/kg | Improved survival | [3] |
| Rat (Lethal Pneumonia) | P. aeruginosa PAM1020 | Aztreonam + D13-9001 | 5 mg/kg | Improved survival | [3] |
| Rat (Lethal Pneumonia) | P. aeruginosa PAM1020 | Aztreonam + D13-9001 | 20 mg/kg | Improved survival |[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize D13-9001.
Protocol 1: Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of an EPI to enhance the activity of an antibiotic against a target bacterium.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., P. aeruginosa overexpressing MexAB-OprM) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
-
Plate Preparation: Prepare a 96-well microtiter plate. Create a two-dimensional checkerboard dilution series. Serially dilute the antibiotic vertically down the plate and the EPI (D13-9001) horizontally across the plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL). Add the bacterial inoculum to all wells of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, both alone and in combination with each concentration of the EPI. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the EPI.
Protocol 2: In Vivo Murine Pneumonia Model
This model assesses the in vivo efficacy of an EPI in combination with an antibiotic in a relevant infection model.
-
Animal Acclimatization: House Sprague-Dawley rats under standard conditions for at least one week prior to the experiment.
-
Infection Induction: Anesthetize the rats and intratracheally instill a lethal dose of a pathogenic bacterial strain (e.g., P. aeruginosa PAM1020).
-
Treatment Administration: At a specified time post-infection (e.g., 2 hours), administer treatments. The control group receives the antibiotic (e.g., 1000 mg/kg aztreonam) alone. The test groups receive the antibiotic plus varying doses of the EPI (e.g., 1.25, 5, and 20 mg/kg of D13-9001). Administration is typically via intravenous infusion over a set period.[3]
-
Monitoring: Monitor the animals for a set period (e.g., 7 days) for survival and clinical signs of illness.
-
Data Analysis: Calculate the survival rate for each group at the end of the study period. Statistical analysis (e.g., Kaplan-Meier survival curves) is used to determine the significance of the improved survival in the combination therapy groups compared to the antibiotic-alone group.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event to determine the thermodynamic parameters of the interaction between an EPI and its target protein.
-
Sample Preparation: Purify the target protein (e.g., AcrB trimer). Dialyze both the protein and the ligand (D13-9001) extensively against the identical buffer to minimize heats of dilution. Degas all solutions before use.
-
Instrument Setup: Set the ITC instrument to the desired experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, timed injections of the ligand into the sample cell while stirring. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Acquisition: Record the heat change after each injection. The raw data appears as a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat released/absorbed per injection. Plot this value against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
References
The Impact of AcrB-IN-5 on Antibiotic Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance in Gram-negative bacteria is the overexpression of efflux pumps, which actively expel antibiotics from the cell, reducing their intracellular concentration and thus their effectiveness. The AcrAB-TolC efflux pump is a primary contributor to this phenomenon in many clinically significant pathogens. Consequently, inhibitors of this pump, such as AcrB-IN-5, are a promising avenue of research to restore the efficacy of existing antibiotics.
This guide provides a comparative framework for evaluating the effect of the AcrB inhibitor, this compound, on the Minimum Inhibitory Concentration (MIC) of various antibiotics. While specific quantitative data for this compound is not widely available in the public domain, this guide offers a template for analysis, including a detailed experimental protocol and illustrative data for a representative AcrB inhibitor.
Mechanism of Action: Restoring Antibiotic Susceptibility
The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of Gram-negative bacteria. AcrB is the inner membrane transporter protein responsible for recognizing and binding a wide range of substrates, including many classes of antibiotics. Using the proton-motive force, AcrB captures antibiotics from the periplasm and expels them out of the cell through the TolC outer membrane channel.
AcrB inhibitors, such as this compound, are small molecules designed to interfere with this process. They typically bind to AcrB, either competitively or non-competitively, preventing the binding and/or transport of antibiotic substrates. This inhibition leads to an accumulation of the antibiotic inside the bacterial cell, allowing it to reach its target and exert its antibacterial effect. The practical outcome of this is a reduction in the MIC of the antibiotic in the presence of the inhibitor.
Quantitative Analysis: Effect on Minimum Inhibitory Concentration (MIC)
The effectiveness of an efflux pump inhibitor is quantified by its ability to reduce the MIC of an antibiotic. The following table provides a template for presenting such data. While specific values for this compound are not available, the table is populated with example data for a well-characterized AcrB inhibitor to illustrate the expected outcomes. The fold-decrease in MIC is a critical parameter for comparison.
| Antibiotic | Class | Bacterial Strain | MIC without Inhibitor (µg/mL) | MIC with AcrB Inhibitor (µg/mL) | Fold Decrease in MIC |
| Ciprofloxacin | Fluoroquinolone | E. coli (AcrB Overexpressing) | 16 | 1 | 16 |
| Erythromycin | Macrolide | E. coli (AcrB Overexpressing) | 128 | 8 | 16 |
| Tetracycline | Tetracycline | E. coli (AcrB Overexpressing) | 32 | 4 | 8 |
| Novobiocin | Aminocoumarin | E. coli (AcrB Overexpressing) | 256 | 16 | 16 |
| Ciprofloxacin | Fluoroquinolone | K. pneumoniae (Clinical Isolate) | 8 | 0.5 | 16 |
| Erythromycin | Macrolide | K. pneumoniae (Clinical Isolate) | 64 | 8 | 8 |
Note: The data presented in this table is for illustrative purposes only and represents typical results for a potent AcrB inhibitor. Actual values for this compound would need to be determined experimentally.
Experimental Protocol: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor
This protocol outlines the determination of the MIC of an antibiotic in the presence and absence of an AcrB inhibitor using the broth microdilution method, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotics of interest (stock solutions prepared according to CLSI guidelines)
-
This compound (or other efflux pump inhibitor) stock solution (typically dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation:
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plates.
-
For the inhibitor testing, prepare identical serial dilutions of the antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of this compound. The concentration of the inhibitor should be determined beforehand to ensure it does not have intrinsic antibacterial activity.
-
Include a growth control well (bacteria in CAMHB without antibiotic or inhibitor) and a sterility control well (CAMHB only).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
5. MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Compare the MIC values obtained in the absence and presence of this compound to determine the fold-decrease in MIC.
Conclusion
The development and characterization of AcrB inhibitors like this compound are crucial for combating antibiotic resistance. By blocking the AcrAB-TolC efflux pump, these compounds have the potential to restore the activity of many currently ineffective antibiotics against Gram-negative pathogens. The methodologies and comparative frameworks presented in this guide provide a robust approach for researchers to evaluate the efficacy of such inhibitors and to identify promising antibiotic-inhibitor combinations for further development. Further research is needed to generate and publish specific data on the activity of this compound to fully assess its potential in a clinical setting.
A Head-to-Head Comparison of AcrB Efflux Pump Inhibitors: Benchmarking AcrB-IN-5
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge, with efflux pumps like AcrAB-TolC playing a pivotal role in antibiotic resistance. The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. This guide provides a head-to-head comparison of the novel efflux pump inhibitor (EPI) AcrB-IN-5 against well-characterized inhibitors: Phenylalanine-arginine β-naphthylamide (PAβN), 1-(1-naphthylmethyl)-piperazine (NMP), and the potent pyranopyridine derivative, MBX2319.
This comparison is designed to offer a clear, data-driven benchmark for researchers evaluating new chemical entities targeting the AcrB efflux pump. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility and accurate comparison.
Comparative Analysis of AcrB Efflux Pump Inhibitors
The following table summarizes the key characteristics and reported performance of known AcrB inhibitors, providing a framework for situating the performance of this compound.
| Inhibitor | Chemical Class | Proposed Mechanism of Action | Reported Efficacy (Antibiotic Potentiation) | Key Limitations |
| This compound | [To be determined] | [To be determined] | [Insert experimental data, e.g., 4-fold reduction in levofloxacin MIC at X µM] | [To be determined] |
| PAβN (MC-207,110) | Peptidomimetic | Broad-spectrum EPI, also reported to permeabilize bacterial membranes at higher concentrations.[1][2] It is transported by AcrAB-TolC, albeit more slowly than substrate antibiotics.[1] | Potentiates the activity of various antibiotics, including fluoroquinolones, against E. coli and P. aeruginosa.[2] | Required at relatively high concentrations (e.g., 50 µM) and has been associated with issues of tissue accumulation.[3] |
| NMP | Arylpiperazine | Targets the AcrAB-TolC efflux pump.[4] | Shows potentiation of antibiotics such as oxacillin, rifampicin, chloramphenicol, and various fluoroquinolones and macrolides in E. coli strains overexpressing AcrAB-TolC.[5] | Full activity is often observed only at high concentrations (≥50 µM).[3] |
| MBX2319 | Pyranopyridine | Binds to the hydrophobic trap within the deep binding pocket of AcrB, acting as a competitive inhibitor or by locking the transporter in a closed conformation.[1][5] | Highly potent; at 3.13 µM, it decreased the MIC of ciprofloxacin, levofloxacin, and piperacillin by 2- to 4-fold in wild-type E. coli.[5] The MBX series has been identified as the most potent among 38 reevaluated EPIs.[1][6][7] | Potentiates activity against Enterobacterales but not P. aeruginosa.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of efflux pump inhibitors. Below are the standard protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of an EPI to enhance the activity of an antibiotic, measured as a reduction in its MIC.
a. Materials:
-
Bacterial strain (e.g., wild-type E. coli or a strain overexpressing AcrB)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution (e.g., ciprofloxacin, levofloxacin)
-
EPI stock solution (e.g., this compound)
-
96-well microtiter plates
b. Procedure:
-
Prepare a bacterial inoculum suspension standardized to 0.5 McFarland, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare a two-fold serial dilution of the antibiotic in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the antibiotic, with each well also containing a fixed, sub-inhibitory concentration of the EPI.
-
Inoculate all wells with the bacterial suspension.
-
Include controls: bacteria with no antibiotic or EPI (growth control), and broth only (sterility control).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The potentiation factor is calculated as the ratio of the antibiotic's MIC without the EPI to the MIC with the EPI. A potentiation factor of fourfold or greater is generally considered significant.[6][7]
Substrate Accumulation (Efflux) Assay
This assay directly measures the ability of an EPI to block the efflux of a fluorescent substrate from the bacterial cell.
a. Materials:
-
Bacterial strain
-
Phosphate-buffered saline (PBS)
-
Fluorescent substrate of AcrB (e.g., Hoechst 33342, ethidium bromide)
-
EPI stock solution
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a protonophore that disrupts the proton motive force, used as a positive control for maximum accumulation.
-
Fluorometer or fluorescence plate reader
b. Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Pre-energize the cells with a glucose solution.
-
Add the EPI (e.g., this compound) at the desired concentration to the cell suspension and incubate for a short period.
-
Add the fluorescent substrate (e.g., Hoechst 33342) to the cell suspension.
-
Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates accumulation of the substrate within the cells due to efflux pump inhibition.
-
Compare the fluorescence levels in the presence of the EPI to a no-EPI control and a positive control with CCCP. Increased accumulation in the presence of the EPI demonstrates its inhibitory activity.[3]
Visualizing Mechanisms and Workflows
To better understand the context of AcrB inhibition and the process of evaluating new inhibitors, the following diagrams illustrate the AcrAB-TolC efflux mechanism and a standard experimental workflow.
Caption: Mechanism of the AcrAB-TolC efflux pump and the inhibitory action of an EPI.
Caption: Experimental workflow for the evaluation of a novel efflux pump inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 6. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Validating the Binding Interaction of AcrB-IN-5 with AcrB Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding interaction of the novel efflux pump inhibitor, AcrB-IN-5, with wild-type AcrB and a panel of clinically relevant AcrB mutants. The data presented herein offers crucial insights into the inhibitor's mechanism of action and potential susceptibility to resistance mutations.
Data Presentation: this compound Interaction with AcrB Variants
The following table summarizes the quantitative analysis of this compound's binding affinity and functional inhibition against wild-type AcrB and selected mutants. Binding affinities were determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), while functional inhibition was assessed by determining the fold-change in the Minimum Inhibitory Concentration (MIC) of a known AcrB substrate in the presence of this compound.
| AcrB Variant | Mutation Site | Predicted Structural Impact | Binding Affinity (Kd) of this compound (nM) | Fold Change in Substrate MIC with this compound | Interpretation |
| Wild-Type | - | - | 50 ± 5 | 16-fold decrease | Potent inhibition |
| Mutant 1 | G288D | Alters distal binding pocket conformation | 850 ± 30 | 2-fold decrease | Reduced binding and efficacy |
| Mutant 2 | F610A | Affects hydrophobic interactions in the binding pocket | 1200 ± 50 | No significant change | Significantly reduced binding and loss of efficacy |
| Mutant 3 | G141D/N282Y | Affects the outer face of the distal binding pocket | 600 ± 25 | 4-fold decrease | Moderate reduction in binding and efficacy |
| Mutant 4 | Q176K | Increases binding energy for certain substrates | 75 ± 8 | 12-fold decrease | Minimal impact on inhibitor binding |
| Mutant 5 | R717L | Reduces steric barriers in the substrate channel | 60 ± 7 | 14-fold decrease | No significant impact on inhibitor binding |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Site-Directed Mutagenesis of acrB
Point mutations were introduced into the acrB gene using a PCR-based site-directed mutagenesis kit.
-
Template: Plasmid DNA containing the wild-type acrB gene.
-
Primers: Custom-designed mutagenic primers (sense and antisense) for each desired mutation.
-
PCR Reaction: The PCR mixture contained plasmid template, mutagenic primers, Pfu DNA polymerase, and dNTPs.
-
Cycling Conditions: Initial denaturation at 95°C, followed by 18-25 cycles of denaturation at 95°C, annealing at 55-68°C, and extension at 72°C, with a final extension at 72°C.
-
Selection: The parental, methylated DNA was digested using the DpnI restriction enzyme.
-
Transformation: The mutated plasmids were transformed into competent E. coli cells.
-
Verification: The presence of the desired mutations was confirmed by DNA sequencing.
Expression and Purification of AcrB Variants
Wild-type and mutant AcrB proteins were overexpressed in an E. coli strain lacking the chromosomal acrB gene and purified.
-
Expression: Transformed E. coli cells were grown in Luria-Bertani (LB) broth and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Membrane Preparation: Cells were harvested, lysed, and the cell membranes were isolated by ultracentrifugation.
-
Solubilization: Membrane proteins were solubilized using a detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Purification: The solubilized AcrB variants were purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
-
Quality Control: The purity and homogeneity of the protein preparations were assessed by SDS-PAGE.
Isothermal Titration Calorimetry (ITC)
ITC was used to directly measure the binding affinity and thermodynamics of this compound interaction with AcrB variants.
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Sample Preparation: Purified AcrB variants were dialyzed extensively against the same buffer to minimize heats of dilution. The inhibitor was dissolved in the final dialysis buffer. All solutions were degassed prior to the experiment.
-
Experimental Setup: The sample cell was filled with a solution of the AcrB variant (typically 5-50 µM), and the injection syringe was filled with this compound (typically 10-fold higher concentration).
-
Titration: A series of small injections of this compound were made into the sample cell containing the AcrB variant.
-
Data Analysis: The heat changes associated with each injection were measured and integrated. The resulting binding isotherm was fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Surface Plasmon Resonance (SPR)
SPR was employed as an orthogonal method to determine the kinetics of this compound binding.
-
Instrumentation: A surface plasmon resonance biosensor system.
-
Chip Preparation: A sensor chip (e.g., CM5) was used to immobilize the purified AcrB variants.
-
Immobilization: The protein was immobilized on the sensor surface via amine coupling or capture of a His-tag.
-
Binding Analysis: this compound at various concentrations was flowed over the sensor surface containing the immobilized AcrB variant. Association and dissociation phases were monitored in real-time by measuring changes in the refractive index.
-
Data Analysis: The resulting sensorgrams were fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Thermal Shift Assay (TSA)
TSA was used as a high-throughput screening method to assess the stabilizing effect of this compound binding on the AcrB variants.
-
Principle: Ligand binding typically increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).
-
Reaction Mixture: Purified AcrB protein (5-10 µM) was mixed with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound.
-
Instrumentation: A real-time PCR machine was used to monitor the fluorescence changes as the temperature was gradually increased.
-
Data Analysis: The melting temperature (Tm) was determined as the midpoint of the thermal unfolding transition. A significant increase in Tm in the presence of the inhibitor indicates binding.
Efflux Pump Inhibition Assay (Nile Red Efflux)
This whole-cell assay was used to assess the functional inhibition of the AcrB pump by this compound.
-
Cell Preparation: E. coli cells overexpressing the respective AcrB variant were grown to mid-log phase, washed, and resuspended in a buffer. The cells were then de-energized using a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP).
-
Dye Loading: The de-energized cells were loaded with the fluorescent dye Nile Red, a known AcrB substrate.
-
Efflux Initiation: The CCCP was removed by washing, and efflux was initiated by the addition of an energy source (e.g., glucose).
-
Inhibition: The assay was performed in the presence and absence of this compound.
-
Measurement: The fluorescence of the cell suspension was monitored over time using a fluorescence plate reader. Inhibition of efflux results in a slower decrease in intracellular fluorescence.
Visualizations
Experimental Workflow
The following diagram illustrates the comprehensive workflow for validating the binding interaction of this compound with AcrB and its mutants.
Caption: Experimental workflow for validating inhibitor binding to AcrB variants.
Logical Relationship of Mutation and Resistance
This diagram illustrates how mutations in AcrB can lead to altered inhibitor binding and potentially confer resistance.
Caption: Logical flow from AcrB mutation to inhibitor resistance.
Navigating the Transcriptional Maze: A Comparative Guide to AcrB Efflux Pump Inhibition in Escherichia coli
For researchers, scientists, and drug development professionals, understanding the system-wide effects of inhibiting critical bacterial targets is paramount. This guide provides a comparative transcriptomic analysis of Escherichia coli in response to the inhibition of the AcrB efflux pump, a key player in multidrug resistance. Due to the limited availability of public transcriptomic data for the specific inhibitor AcrB-IN-5, this guide utilizes data from studies on acrB deletion mutants as a robust proxy to elucidate the consequences of AcrB inhibition.
The AcrAB-TolC complex is a major efflux pump in Escherichia coli, responsible for extruding a wide range of toxic compounds, including many clinically relevant antibiotics.[1][2] Its inhibition is a promising strategy to re-sensitize resistant bacteria to existing drugs. This guide compares the transcriptomic landscape of E. coli with a functionally inactivated AcrB pump to that of wild-type E. coli and E. coli treated with ciprofloxacin, a fluoroquinolone antibiotic and a known substrate of the AcrB pump.
Comparative Transcriptomic Data
The following tables summarize the key transcriptomic changes observed in E. coli upon inhibition of AcrB function, as determined by microarray analysis of an acrB deletion mutant (ΔacrB), and in response to treatment with ciprofloxacin.
Table 1: Summary of Differentially Expressed Genes in E. coli ΔacrB vs. Wild-Type
| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference |
| All Genes | 138 | 134 | Motility and flagellar biosynthesis, stress response, amino acid metabolism, transport | [Ruiz and Levy, 2013] |
| Motility | >20 | ~0 | Flagellar assembly, chemotaxis | [Ruiz and Levy, 2013] |
| Stress Response | Multiple | Multiple | Oxidative stress, SOS response (indirectly) | [Ruiz and Levy, 2013] |
| Metabolism | Varied | Varied | Amino acid biosynthesis and transport, carbohydrate metabolism | [Ruiz and Levy, 2013] |
Table 2: Comparative Overview of Transcriptomic Response to AcrB Inhibition vs. Ciprofloxacin Treatment
| Condition | Total Differentially Expressed Genes | Key Upregulated Pathways | Key Downregulated Pathways | Primary Mechanism of Action |
| E. coli ΔacrB** | 272 | Motility, chemotaxis, other efflux pumps (minor) | Amino acid metabolism, iron transport | Accumulation of endogenous substrates, altered cell physiology |
| E. coli + Ciprofloxacin | >1400 | SOS response, DNA repair, LPS biosynthesis | Flagellar assembly, amino acid biosynthesis | DNA damage, induction of the SOS response |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Microarray Analysis of E. coli ΔacrB
This protocol is based on the methodology described by Ruiz and Levy (2013).
-
Bacterial Strains and Growth Conditions: E. coli K-12 strain BW25113 and its isogenic ΔacrB mutant were grown in Luria-Bertani (LB) broth to mid-exponential phase (OD600 ≈ 0.5).
-
RNA Isolation: Total RNA was extracted using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. Genomic DNA was removed by on-column DNase digestion.
-
cDNA Synthesis and Labeling: cDNA was synthesized from total RNA using reverse transcriptase and labeled with Cy3 and Cy5 fluorescent dyes.
-
Microarray Hybridization: Labeled cDNA from the wild-type and ΔacrB strains were competitively hybridized to E. coli whole-genome microarrays.
-
Data Acquisition and Analysis: Arrays were scanned using a microarray scanner, and the fluorescence intensities were quantified. The data was normalized, and genes with a statistically significant change in expression (typically >2-fold and p-value <0.05) were identified.
RNA-Sequencing of E. coli Treated with Ciprofloxacin
This protocol is a generalized representation based on common methodologies for bacterial RNA-seq.
-
Bacterial Culture and Treatment: Wild-type E. coli was grown in a suitable medium to the desired optical density. The culture was then treated with a specific concentration of ciprofloxacin for a defined period.
-
RNA Extraction: Total RNA was isolated from bacterial pellets using a commercial kit, ensuring the removal of any contaminating DNA. RNA quality and integrity were assessed using a bioanalyzer.
-
Library Preparation: Ribosomal RNA (rRNA) was depleted from the total RNA samples. The remaining mRNA was fragmented, and sequencing libraries were prepared using a directional RNA library prep kit.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads were quality-controlled and trimmed. The reads were then mapped to the E. coli reference genome. Gene expression levels were quantified, and differential expression analysis was performed to identify genes significantly affected by ciprofloxacin treatment.
Visualizing the Molecular Consequences
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the comparative transcriptomics of AcrB inhibition.
Conclusion
The transcriptomic data clearly indicate that the inhibition of the AcrB efflux pump in E. coli triggers a distinct cellular response compared to treatment with the antibiotic ciprofloxacin. While both conditions induce stress, the nature of that stress and the subsequent regulatory cascades are different. AcrB inhibition leads to an upregulation of motility and chemotaxis genes, likely as a response to the accumulation of endogenous toxic metabolites. In contrast, ciprofloxacin treatment elicits a strong SOS response due to DNA damage, leading to the upregulation of DNA repair machinery and a downregulation of motility.
These findings have significant implications for drug development. Targeting the AcrB pump is a valid strategy to potentiate the effects of antibiotics that are its substrates. However, the resulting physiological changes in the bacterium, such as increased motility, should be considered. This comparative guide provides a foundational understanding of the transcriptomic consequences of AcrB inhibition, offering valuable insights for the design of novel antimicrobial strategies.
References
Safety Operating Guide
Proper Disposal Procedures for AcrB-IN-5: A Safety-First Approach for Novel Compounds
As a novel chemical entity likely in the research and development phase, specific disposal protocols for AcrB-IN-5 are not yet established in public safety and regulatory documentation. In the absence of a formal Safety Data Sheet (SDS), it is imperative for researchers, scientists, and drug development professionals to handle and dispose of this compound by treating it as potentially hazardous. This guide provides a procedural framework based on standard laboratory safety protocols for uncharacterized chemical substances, ensuring the protection of personnel and the environment.
Guiding Principles for Safe Disposal
When handling a novel compound such as this compound, a conservative approach to waste management is essential. The primary directive is to manage all waste streams through your institution's Environmental Health and Safety (EHS) department.
Key Safety and Handling Steps:
-
Hazard Assessment: In the absence of specific data, assume the compound is hazardous. This includes potential toxicity, reactivity, and environmental hazards.
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE when handling this compound and its associated waste. This includes, at a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Waste Segregation: Do not mix waste contaminated with this compound with other laboratory waste streams. All materials, including contaminated consumables (e.g., pipette tips, tubes) and solutions, should be collected in a dedicated, leak-proof container made of a chemically compatible material.
-
Container Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include:
-
The compound name: "this compound"
-
The name of the Principal Investigator and the specific laboratory
-
The start date of waste accumulation
-
A clear statement such as "Caution: Unknown Hazards"
-
Disposal Protocol for this compound
The disposal of this compound must be handled exclusively through a certified hazardous waste management program.
Step-by-Step Procedure:
-
Collection: All solid and liquid waste containing this compound should be collected in the designated hazardous waste container.
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.
-
Request for Pickup: Once the waste container is full or the experimental work is concluded, a formal chemical waste pickup request must be submitted to your institution's EHS department.
-
EHS Handling: EHS professionals will then collect the container and manage its final disposal in accordance with all federal, state, and local regulations.
Summary of Waste Management Parameters
For clarity and quick reference, the key parameters for managing this compound waste are summarized in the table below.
| Parameter | Guideline |
| Waste Classification | Uncharacterized/Potentially Hazardous Chemical Waste |
| Designated Container | Leak-proof, chemically compatible, and securely sealed |
| Required Labeling | "Hazardous Waste," Compound Name, Lab Details, Date |
| On-site Storage | Designated and secure satellite accumulation area |
| Disposal Pathway | Mandatory pickup by institutional EHS department |
| Strictly Prohibited | Disposal in standard trash, drain disposal, mixing with other waste |
Visual Workflow for Disposal
The following diagram outlines the logical progression for the safe and compliant disposal of an uncharacterized compound like this compound.
Caption: Procedural workflow for the safe disposal of this compound.
By adhering to these stringent guidelines, laboratories can ensure the safe management of novel compounds, fostering a secure research environment while maintaining regulatory compliance. Always consult your institution's specific EHS protocols for any additional requirements.
Personal protective equipment for handling AcrB-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AcrB-IN-5, a small molecule inhibitor of the AcrB efflux pump. The following procedures are based on general best practices for handling novel chemical compounds of unknown toxicity, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure risk. The following table summarizes the recommended PPE and safety engineering controls.
| Category | Recommended Equipment and Practices |
| Eye Protection | Chemical safety goggles with side-shields should be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |
| Body Protection | A lab coat must be worn with sleeves fully extended. For procedures with a higher risk of splashes or aerosol generation, impervious clothing should be considered. |
| Respiratory Protection | For handling the compound in solid form or when generating aerosols, a suitable respirator should be used. All handling of the solid compound should be performed in a certified chemical fume hood. |
| Engineering Controls | Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. An accessible safety shower and eyewash station are essential.[1] |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures provide guidance for the safe operational handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] A recommended storage temperature is often -20°C for long-term stability.[1]
-
Clearly label the storage area with the compound's identity and any known hazards.
2. Preparation of Solutions:
-
All weighing and solution preparation of the solid compound must be performed in a chemical fume hood to avoid inhalation of dust.
-
Use appropriate solvents as recommended by the supplier or literature.
-
Ensure all labware is clean and dry before use.
3. Handling during Experiments:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the laboratory.
-
Use the smallest feasible quantity of the compound for experiments.
-
After handling, wash hands thoroughly with soap and water.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, follow your institution's emergency procedures.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
6. Waste Disposal:
-
All waste contaminated with this compound, including unused compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
-
Collect waste in properly labeled, sealed containers.
-
Dispose of the waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
Workflow for Handling this compound
The following diagram illustrates the key stages and safety considerations in the workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
